Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-methyl-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-4-13-8(12)7-5-10-9(14-3)11-6(7)2/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDJKDAPYUXBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222669 | |
| Record name | Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7234-25-5 | |
| Record name | Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007234255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details a primary, high-yield synthesis pathway, including a thorough experimental protocol and a summary of the quantitative data for all involved chemical entities. Additionally, a plausible alternative synthetic route is discussed.
Core Synthesis Pathway: Cyclocondensation of an Enol Ether with S-Methylisothiourea
The most direct and efficient reported method for the synthesis of this compound involves a cyclocondensation reaction. This approach utilizes the reaction of ethyl 2-acetyl-3-ethoxy-2-propenoate with S-methylisothiourea in the presence of a base.
Quantitative Data for Reactants, Reagents, and Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Purity (%) | Yield (%) | Melting Point (°C) |
| Ethyl 2-acetyl-3-ethoxy-2-propenoate | C9H14O4 | 186.21 | Liquid | - | - | - |
| S-Methylisothiourea (often as sulfate salt) | CH4N2S | 76.12 (base) | Solid | ≥98 | - | 244 (dec.) (sulfate salt)[1] |
| Triethylamine | C6H15N | 101.19 | Liquid | - | - | -114.7 |
| Ethanol | C2H6O | 46.07 | Liquid | - | - | -114 |
| This compound | C9H12N2O2S | 212.27[2] | Colorless Solid[3] | 97-98[2][4] | 81[3] | - |
Experimental Protocol
This protocol is based on a reported synthesis with a high yield.[3]
Materials:
-
Ethyl 2-acetyl-3-ethoxy-2-propenoate (107 mmol, 20.0 g)
-
S-methylisothiourea (as ((amino(imino)methyl)-sulfanyl)methane) (107 mmol, 9.68 g)[3]
-
Triethylamine (107 mmol, 10.8 g)
-
Ethanol (100 ml)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar quantities of ethyl 2-acetyl-3-ethoxy-2-propenoate (20.0 g, 107 mmol), S-methylisothiourea (9.68 g, 107 mmol), and triethylamine (10.8 g, 107 mmol) in ethanol (100 ml).[3]
-
The reaction mixture is stirred at reflux for 48 hours.[3]
-
After 48 hours, the reaction mixture is concentrated under reduced pressure.
-
The residue is diluted with water, creating a biphasic mixture.
-
The mixture is transferred to a separatory funnel and extracted with dichloromethane.
-
The organic extract is washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated.
-
The crude product is purified by crystallization from an ethanol/water mixture to yield this compound as a colorless solid (18.4 g, 81% yield).[3]
Synthesis Pathway Diagram
Caption: Primary synthesis route via cyclocondensation.
Alternative Synthesis Pathway: From a 4-Chloro Pyrimidine Intermediate
Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
This step involves the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate in basic conditions to form a 4-oxopyrimidine sodium salt, which is then neutralized.
Step 2: Chlorination to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
The hydroxyl group at the 4-position of the pyrimidine ring can be replaced by a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃). The synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate has been described as a two-step procedure starting from S-methylisothiourea and diethyl ethoxymethylene malonate, with the second step involving treatment with phosphorus oxychloride under reflux.[5]
Step 3: Methylation of the 4-Position
The final step would involve a nucleophilic substitution of the chlorine atom at the 4-position with a methyl group. This could potentially be achieved using an organometallic reagent such as a methyl Grignard reagent (e.g., methylmagnesium bromide) or an organocuprate (e.g., lithium dimethylcuprate). The reactivity of 4-chloropyrimidines towards various nucleophiles is well-documented.[6] However, a specific experimental protocol for the methylation of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate to yield the target compound is not explicitly detailed in the reviewed literature.
Alternative Pathway Workflow
Caption: Plausible alternative synthesis via a chloro-intermediate.
This guide provides researchers with a detailed and actionable protocol for the primary synthesis of this compound and outlines a potential alternative route for further investigation. The provided data and diagrams are intended to facilitate the efficient and successful synthesis of this important pharmaceutical intermediate.
References
- 1. S-Methylisothiourea sulfate | 2260-00-6 [chemicalbook.com]
- 2. appretech.com [appretech.com]
- 3. 4-METHYL-2-METHYLSULFANYL-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. This compound [cymitquimica.com]
- 5. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Spectroscopic data (NMR, IR, MS) for Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
A comprehensive analysis of the spectroscopic properties of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is presented in this technical guide. The document provides predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for researchers, scientists, and professionals in drug development for the identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | Singlet | 1H | Pyrimidine C6-H |
| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~2.6 | Singlet | 3H | -S-CH₃ |
| ~2.5 | Singlet | 3H | Pyrimidine C4-CH₃ |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | Pyrimidine C 2-S |
| ~168 | C =O (Ester) |
| ~165 | Pyrimidine C 4 |
| ~158 | Pyrimidine C 6 |
| ~115 | Pyrimidine C 5 |
| ~62 | -O-CH₂ -CH₃ |
| ~24 | Pyrimidine C4-CH₃ |
| ~14.5 | -O-CH₂-CH₃ |
| ~14 | -S-CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2900 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1580-1450 | Medium-Strong | C=N and C=C stretch (pyrimidine ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~700 | Medium | C-S stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 212.06 | [M]⁺, Molecular Ion |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, the spectral width would be set from 0 to 10 ppm. For ¹³C NMR, the spectral width would be set from 0 to 200 ppm.
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a transparent disk. The spectrum would be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The electron energy would be set to 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range, for example, from 50 to 500 amu, to detect the molecular ion and characteristic fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of a chemical compound.
Chemical properties and stability of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Chemical Properties
This compound is a pyrimidine derivative with the molecular formula C₉H₁₂N₂O₂S. It presents as a solid at room temperature and is identified by the CAS Number 7234-25-5.[1][2][3]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of the data, such as the boiling and flash points, are predicted values.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂N₂O₂S | [1][2] |
| Molecular Weight | 212.27 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Melting Point | 53-60 °C | |
| Boiling Point | 322.1 ± 22.0 °C (Predicted) | |
| Flash Point | 223.3 °C (Predicted) | |
| Purity | Typically >97% | [1] |
| CAS Number | 7234-25-5 | [1][2][3] |
Solubility
Stability and Storage
While detailed stability studies on this compound are not extensively published, general handling and storage guidelines for similar chemical entities are applicable. The compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and heat.[5] During transportation and storage, it is advisable to protect it from high temperatures, direct sunlight, and moisture to prevent degradation.[5] One source indicates that it is not classified as a hazardous material for transport.
Synthesis and Experimental Protocols
A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the available public literature. However, the synthesis of structurally related pyrimidine derivatives provides a strong basis for a plausible synthetic route. The synthesis of a more complex derivative, ethyl 4-(2-(4-(2-methylsulfinylethyl)phenyl)ethylamino)-6-ethylpyrimidine-5-carboxylate, utilizes a starting material closely related to the title compound, with the synthesis described in U.S. Patent 5,439,911.[6]
A general and widely used method for the synthesis of pyrimidine rings is the Biginelli reaction or similar condensation reactions. A plausible synthetic pathway for this compound would likely involve the condensation of a β-ketoester, an amidine (or a related precursor), and an aldehyde. For the target compound, this could involve the reaction of ethyl acetoacetate, S-methylisothiourea, and a suitable one-carbon source.
Representative Synthetic Workflow
The following diagram illustrates a probable synthetic workflow for this compound based on established pyrimidine synthesis methodologies.
Caption: A plausible synthetic workflow for this compound.
Purification
Purification of the final product would typically be achieved through standard laboratory techniques. Column chromatography on silica gel is a common method for purifying pyrimidine derivatives.[6] The choice of eluent would be determined by the polarity of the compound and any impurities present, with mixtures such as ethyl acetate and methanol being potentially suitable.[6] Recrystallization from an appropriate solvent is another effective method for obtaining the compound in high purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group attached to the pyrimidine ring (a singlet), the methylthio group (a singlet), and the proton on the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, the ethyl group carbons, and the methyl carbons.
For comparison, the ¹H and ¹³C NMR data for a similar compound, Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, are available in the literature.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide valuable structural information. A study on the mass spectral fragmentation of pyrimidinethiones suggests that the molecular ion peak is often observed, and fragmentation may involve the loss of side chains and subsequent cleavage of the pyrimidine ring.[7]
Biological Activity and Applications
Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them important scaffolds in drug discovery.[8] Various derivatives have been reported to possess anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[8]
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, a related compound, is used in the preparation of pyrimidopyrimidines as protein kinase inhibitors.[8] Another analog, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is utilized in the synthesis of inhibitors for various kinases, including Cdk4, PDGF, and FGF, and has applications in the development of anticancer agents.[2][9]
While specific biological activities for this compound are not extensively documented, its structural similarity to these biologically active molecules suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents.
General Role in Drug Discovery Workflow
The following diagram illustrates the typical role of a heterocyclic intermediate like this compound in a drug discovery and development pipeline.
Caption: Role of a chemical intermediate in the drug discovery process.
Conclusion
This compound is a heterocyclic compound with physicochemical properties that make it a valuable building block in synthetic and medicinal chemistry. While comprehensive data on its stability and reactivity are still emerging, its structural relationship to a wide range of biologically active pyrimidine derivatives underscores its potential as a key intermediate in the development of novel therapeutics. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its utility in drug discovery and development.
References
- 1. This compound [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. appretech.com [appretech.com]
- 4. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate [mdpi.com]
- 5. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min [csnvchem.com]
- 6. prepchem.com [prepchem.com]
- 7. article.sapub.org [article.sapub.org]
- 8. Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate [cymitquimica.com]
- 9. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
Analysis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate: A Technical Overview
Disclaimer: Despite a comprehensive search for the crystal structure analysis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, no specific crystallographic data or detailed experimental protocols for its single-crystal X-ray diffraction analysis were found in the public domain. The information presented herein is a template based on the analysis of a related pyrimidine derivative, Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate , to illustrate the expected data presentation and experimental workflow for such an analysis. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a pyrimidine derivative of interest in medicinal chemistry and drug discovery. Pyrimidine scaffolds are core structures in a variety of biologically active compounds. Understanding the three-dimensional structure of this molecule through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of novel therapeutic agents. This document provides a template for the presentation of such crystallographic data and the associated experimental procedures.
Physicochemical Properties
A summary of the basic physicochemical properties of the target compound is presented below.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₂S |
| Molecular Weight | 212.27 g/mol |
| CAS Number | 7234-25-5 |
| Appearance | Solid (form may vary) |
Hypothetical Crystallographic Data
The following tables represent the kind of quantitative data that would be obtained from a single-crystal X-ray diffraction experiment. The data provided is for the related compound, Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, and serves as an illustrative example.
Table 1: Crystal Data and Structure Refinement Details (Illustrative Example)
| Parameter | Value |
| Empirical formula | C₁₆H₁₅BrN₂O₃S |
| Formula weight | 395.28 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(2) Å, α = 90°b = 15.456(3) Å, β = 101.45(3)°c = 11.012(2) Å, γ = 90° |
| Volume | 1689.1(6) ų |
| Z | 4 |
| Density (calculated) | 1.555 Mg/m³ |
| Absorption coefficient | 2.655 mm⁻¹ |
| F(000) | 800 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.58 to 27.50° |
| Index ranges | -13<=h<=13, -20<=k<=20, -14<=l<=14 |
| Reflections collected | 15123 |
| Independent reflections | 3854 [R(int) = 0.0452] |
| Completeness to theta = 25.242° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.7456 and 0.6345 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3854 / 0 / 217 |
| Goodness-of-fit on F² | 1.034 |
| Final R indices [I>2sigma(I)] | R1 = 0.0345, wR2 = 0.0789 |
| R indices (all data) | R1 = 0.0487, wR2 = 0.0845 |
| Largest diff. peak and hole | 0.545 and -0.432 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) (Illustrative Example)
| Bond | Length (Å) | Bond | Length (Å) |
| S(1)-C(2) | 1.745(3) | N(1)-C(8a) | 1.389(3) |
| S(1)-C(8a) | 1.789(2) | N(4)-C(5) | 1.462(3) |
| O(1)-C(2) | 1.218(3) | C(5)-C(6) | 1.521(3) |
| O(2)-C(9) | 1.201(3) | C(6)-C(7) | 1.358(4) |
| O(3)-C(9) | 1.332(3) | C(7)-C(8) | 1.441(4) |
| N(1)-C(2) | 1.367(3) | C(8)-C(8a) | 1.345(3) |
Table 3: Selected Bond Angles (°) (Illustrative Example)
| Atoms | Angle (°) | Atoms | Angle (°) |
| C(2)-S(1)-C(8a) | 91.54(11) | C(8)-N(4)-C(5) | 123.1(2) |
| C(2)-N(1)-C(8a) | 124.5(2) | C(6)-C(5)-N(4) | 109.8(2) |
| O(1)-C(2)-N(1) | 126.8(2) | C(7)-C(6)-C(5) | 120.4(2) |
| O(1)-C(2)-S(1) | 124.9(2) | C(6)-C(7)-C(8) | 119.8(2) |
| N(1)-C(2)-S(1) | 108.3(2) | C(8a)-C(8)-C(7) | 118.2(2) |
Experimental Protocols
The following sections detail the methodologies that would be employed for the synthesis, crystallization, and data collection for a crystal structure analysis.
4.1 Synthesis
A general synthesis protocol for a pyrimidine derivative might involve the condensation of a thiourea derivative with a suitable precursor like diethyl ethoxymethylenemalonate in the presence of a base. The resulting intermediate could then be further modified to yield the final product.
4.2 Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A variety of solvents and solvent mixtures would be screened to find the optimal conditions for crystal growth. A common procedure would be:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation at a slightly elevated temperature.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, allow the solvent to evaporate slowly over several days in a loosely covered vial.
4.3 X-ray Data Collection and Structure Solution
The crystallographic data would be collected on a single-crystal X-ray diffractometer.
-
A suitable crystal is mounted on a goniometer head.
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα) and a detector, is used to collect diffraction data at a controlled temperature (often 100 K or 293 K).
-
The collected data is processed to yield a set of reflection intensities.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.
Workflow and Data Analysis Diagram
The following diagram illustrates the general workflow from synthesis to final structural analysis and interpretation.
Caption: General workflow for the synthesis, crystallization, and crystal structure analysis of a small molecule.
Conclusion
While the specific crystal structure of this compound is not currently available in the public literature, this guide provides a comprehensive template for the type of data and experimental details that would be essential for a thorough technical report on its analysis. The determination of its three-dimensional structure would be a valuable contribution to the field, enabling more sophisticated drug design and a deeper understanding of its chemical properties.
The Pyrimidine Core: A Scaffold for Potent Biological Activity, Featuring Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Its inherent drug-like properties and versatile synthetic accessibility have made it a privileged structure in the development of novel therapeutics. This technical guide delves into the significant biological activities of pyrimidine derivatives, with a particular focus on the anticancer potential of compounds derived from Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate and its analogues. We will explore their role as potent kinase inhibitors, detailing their efficacy against critical cancer-associated signaling pathways. This document provides a comprehensive overview of their synthesis, quantitative biological data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms to empower researchers in the field of drug discovery and development.
Introduction: The Prominence of the Pyrimidine Scaffold
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. This fundamental structure is integral to life, forming the basis of nucleobases such as cytosine, thymine, and uracil, which are essential components of nucleic acids. Beyond their role in genetics, the pyrimidine nucleus is a versatile pharmacophore, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and, most notably, anticancer properties.
The unique electronic distribution and hydrogen bonding capabilities of the pyrimidine ring allow for its interaction with a wide range of biological targets. This compound and its close chemical relatives, such as Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, serve as crucial intermediates in the synthesis of more complex, biologically active molecules.[1] In particular, they are key precursors for the construction of fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which have demonstrated significant potential as inhibitors of various protein kinases implicated in oncogenesis.[2]
Synthesis of Biologically Active Pyrido[2,3-d]pyrimidines
The synthetic route to potent pyrido[2,3-d]pyrimidine-based kinase inhibitors often commences with a substituted pyrimidine carboxylate. A common and effective strategy involves the condensation of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with an appropriate amine, followed by an intramolecular cyclization to form the fused pyridopyrimidine core. This scaffold can then be further functionalized to enhance potency and selectivity for the target kinase.
A representative synthetic pathway is the preparation of pyrido[2,3-d]pyrimidin-7-ones. The process typically begins with the reaction of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with an amine, which displaces the chloro group. Subsequent intramolecular cyclization, often facilitated by a base, yields the bicyclic pyridopyrimidine system.[3] Further modifications, such as oxidation of the methylthio group to a sulfone, can enable the introduction of various arylamino substituents at the 2-position, a key interaction point with the hinge region of many kinases.[3]
Biological Activity: Pyrimidine Derivatives as Kinase Inhibitors
A significant body of research highlights the efficacy of pyrimidine derivatives, particularly the pyrido[2,3-d]pyrimidine class, as potent inhibitors of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention. The following sections and tables summarize the quantitative data for a selection of these compounds against key oncogenic kinases and cancer cell lines.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[4] Mutations and overexpression of EGFR are common drivers of non-small cell lung cancer (NSCLC).[5] Pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR.[6]
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| B1 | EGFRL858R/T790M | 13 | H1975 (NSCLC) | 0.087 | [6] |
| B7 | EGFRL858R/T790M | Not Reported | H1975 (NSCLC) | 0.023 | [6] |
| Olmutinib | EGFRL858R/T790M | Not Reported | H1975 (NSCLC) | 0.458 | [6] |
| AZD9291 | EGFRL858R/T790M | Not Reported | H1975 (NSCLC) | 0.067 | [6] |
Inhibition of BCR-ABL Kinase
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML).[7] Pyrido[2,3-d]pyrimidin-7-one derivatives have been shown to be potent inhibitors of the c-Abl kinase and the Bcr-Abl fusion protein.[8]
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (nM) | Reference |
| 4-iodophenylpyridopyrimidinone | Abl Kinase | 2.0 | K562 (CML) | 2.0 | [8] |
| 4-iodophenylpyridopyrimidinone | Not Applicable | Not Applicable | A431 (Epidermoid Carcinoma) | 20 | [8] |
Inhibition of PIM-1 Kinase
PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell survival and proliferation. Novel pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against PIM-1 kinase.[9]
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Compound 4 | PIM-1 | 11.4 | MCF-7 (Breast Cancer) | 0.57 | [9] |
| Compound 10 | PIM-1 | 17.2 | MCF-7 (Breast Cancer) | Not Reported | [9] |
| Compound 11 | PIM-1 | 21.4 | MCF-7 (Breast Cancer) | 1.31 | [9] |
| Staurosporine | PIM-1 | 16.7 | Not Applicable | Not Applicable | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the evaluation of pyrimidine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., EGFR, Abl)
-
Kinase-specific substrate peptide
-
ATP (Adenosine 5'-triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute the compound in the Kinase Assay Buffer to the final desired concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of the substrate and ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: After the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well to stop the reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Cancer cell line of interest (e.g., H1975, K562, MCF-7)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathways and Mechanism of Action
Pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways that are often hyperactivated in cancer cells. The following diagrams illustrate the points of intervention for these inhibitors in two critical pathways.
EGFR Signaling Pathway
The EGFR signaling cascade is initiated by the binding of a ligand, such as EGF, which leads to receptor dimerization and autophosphorylation. This triggers downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[10] Pyrido[2,3-d]pyrimidine inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[10]
Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.
BCR-ABL Signaling Pathway
The constitutively active BCR-ABL kinase phosphorylates numerous downstream substrates, leading to the activation of multiple signaling pathways, including the RAS-MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways collectively drive the proliferation and survival of CML cells.[11][12] Pyrido[2,3-d]pyrimidine inhibitors target the ATP-binding site of the ABL kinase domain within the BCR-ABL fusion protein, thereby blocking its downstream signaling.[8]
Caption: BCR-ABL Signaling Pathway and Inhibition by Pyrido[2,3-d]pyrimidines.
Conclusion
Pyrimidine derivatives, particularly those accessible from versatile intermediates like this compound, represent a highly valuable class of compounds in the pursuit of novel anticancer therapeutics. Their demonstrated ability to potently and selectively inhibit key protein kinases involved in cancer progression underscores their significance. This guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and clear visualizations of their mechanisms of action. It is anticipated that the information presented herein will serve as a valuable resource for researchers and scientists dedicated to the design and development of the next generation of targeted cancer therapies. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these pyrimidine-based scaffolds will undoubtedly lead to the discovery of even more effective clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 8. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
A Comprehensive Technical Guide to the Solubility Profile of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Solubility Data
A comprehensive solubility profile of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate across a range of common laboratory solvents is essential for its practical application. The following table provides a template for the presentation of such data, which should be determined experimentally using the protocols outlined in the subsequent section. The solvents listed are selected to cover a wide range of polarities and proticities.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Methanol | Polar Protic | 25 | ||
| Isopropanol | Polar Protic | 25 | ||
| Acetone | Polar Aprotic | 25 | ||
| Acetonitrile | Polar Aprotic | 25 | ||
| Dichloromethane | Non-polar | 25 | ||
| Chloroform | Non-polar | 25 | ||
| Toluene | Non-polar | 25 | ||
| Hexane | Non-polar | 25 | ||
| Diethyl Ether | Non-polar | 25 | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 |
Experimental Protocols
Accurate determination of solubility is paramount. The following are detailed methodologies for key experiments to quantitatively and qualitatively assess the solubility of this compound.
Equilibrium Solubility Method (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]
Objective: To determine the saturation concentration of the compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected solvents (high purity)
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
-
Vials with screw caps
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be established by taking measurements at various time points until the concentration of the solute in the solution remains constant.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the undissolved solid settle. Carefully withdraw a sample from the supernatant using a pipette.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of the compound in the same solvent.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Qualitative Solubility Determination
This method provides a rapid assessment of the solubility of a compound in various solvents and can be used for initial screening.[4][5][6]
Objective: To classify the compound as soluble, partially soluble, or insoluble in a range of solvents.
Materials:
-
This compound (solid)
-
A range of common laboratory solvents
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a test tube.
-
Solvent Addition: Add a small volume of the selected solvent (e.g., 1 mL) to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect the solution for the presence of undissolved solid particles.
-
Classification:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid does not appear to have dissolved.
-
-
Incremental Solvent Addition: If the compound does not fully dissolve, additional solvent can be added in known increments, with mixing and observation at each step, to estimate the approximate solubility.
Visualizations
Experimental Workflow for Equilibrium Solubility Determination
The following diagram illustrates the logical steps involved in the equilibrium solubility method.
Caption: A flowchart of the key steps in determining equilibrium solubility.
Logical Relationships in Qualitative Solubility Testing
This diagram outlines the decision-making process for classifying the solubility of a compound.
Caption: A decision tree for the classification of qualitative solubility.
References
The Evolving Landscape of 2-(Methylthio)pyrimidine Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 2-(methylthio)pyrimidines have emerged as a particularly versatile and promising class of compounds. Their unique structural features and synthetic accessibility have led to the development of molecules with a wide array of biological activities, from potent analgesics to targeted anticancer agents. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of 2-(methylthio)pyrimidine compounds, offering a valuable resource for researchers in the field of drug discovery and development.
Core Synthetic Strategies
The synthesis of 2-(methylthio)pyrimidine derivatives can be achieved through several efficient routes, primarily centered around the modification of a pre-formed pyrimidine ring.
S-Alkylation of 2-Thioxopyrimidines
A common and straightforward method involves the direct S-alkylation of a 2-thioxopyrimidine precursor. This is typically achieved by reacting the 2-thioxopyrimidine with an alkylating agent, such as methyl iodide, in the presence of a base.[1]
Experimental Protocol: Synthesis of 2-(Methylthio)-1,4-dihydropyrimidines [1]
-
Preparation of the 1,2,3,4-tetrahydropyrimidine-2-thione precursor: A mixture of an appropriate aldehyde (0.02 mol), ethyl acetoacetate (0.02 mol), thiourea (0.03 mol), and a catalytic amount of aluminum chloride (0.01 mol) in methanol (10 mL) with a few drops of concentrated hydrochloric acid is refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the resulting precipitate is filtered and washed with cold methanol.
-
S-Methylation: The dried 1,2,3,4-tetrahydropyrimidine-2-thione (0.01 mol) and methyl iodide (0.011 mol) are dissolved in methanol (20 mL) and refluxed for 2 hours.
-
Work-up: Pyridine (0.037 mol) is added, and the mixture is refluxed for an additional 10 minutes. After cooling, the reaction mixture is poured onto crushed ice. The resulting solid, the 2-(methylthio)-1,4-dihydropyrimidine derivative, is collected by filtration.
From 2-Chloropyrimidines
Another versatile approach utilizes 2-chloropyrimidine as a starting material. The chlorine atom at the 2-position is a good leaving group, readily displaced by a methylthiolate nucleophile.
Experimental Protocol: Synthesis of 2-Chloro-5-(methylthio)pyrimidine
-
Reaction Setup: 5-bromo-2-chloropyrimidine is dissolved in dimethylformamide.
-
Nucleophilic Substitution: Sodium methyl mercaptide is added to the solution, and the reaction is allowed to proceed to form 2,5-bis(methylthio)pyrimidine.
-
Hydrolysis: The intermediate is then refluxed in an aqueous hydrochloric acid solution to yield 2-hydroxy-5-(methylthio)pyrimidine.
-
Chlorination: The 2-hydroxy-5-(methylthio)pyrimidine is treated with phosphorus oxychloride (POCl3) and N,N-dimethylaniline to afford the final product, 2-chloro-5-(methylthio)pyrimidine.
Biginelli Reaction
The Biginelli reaction, a one-pot multicomponent reaction, provides a convergent route to dihydropyrimidinones and their thio-analogs, which can be precursors to 2-(methylthio)pyrimidines.[1][2]
Experimental Workflow: Biginelli Reaction for Dihydropyrimidine-2-thione Synthesis
References
Potential Mechanisms of Action for Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. While direct experimental evidence for the specific mechanisms of action of this particular compound is not extensively documented in publicly available literature, the broader family of pyrimidine derivatives has been shown to exhibit a wide range of pharmacological activities. This technical guide consolidates the known biological activities of structurally related pyrimidine compounds to postulate potential mechanisms of action for this compound. We will explore potential enzyme inhibition targets, associated signaling pathways, and provide standardized experimental protocols for the investigation of these potential activities.
Introduction
The pyrimidine ring is a fundamental component of nucleic acids and a privileged scaffold in drug discovery, leading to the development of numerous therapeutic agents with diverse activities, including anticancer, antiviral, and anti-inflammatory effects.[1] The biological activity of pyrimidine derivatives is largely dictated by the nature and position of substituents on the pyrimidine ring. This compound, with its methyl, methylthio, and ethyl carboxylate substitutions, possesses a unique electronic and steric profile that suggests potential interactions with various biological targets. This document serves as a resource for researchers looking to elucidate the pharmacological profile of this compound.
Postulated Mechanisms of Action Based on Structural Analogs
Based on the established activities of various pyrimidine derivatives, we can hypothesize several potential mechanisms of action for this compound. These are primarily centered around enzyme inhibition.
Inhibition of Metabolic Enzymes
Numerous pyrimidine derivatives have been identified as potent inhibitors of various metabolic enzymes.[2] This suggests that this compound could potentially target enzymes such as:
-
Carbonic Anhydrases (CAs): Novel pyrimidine derivatives have shown effective inhibition of human carbonic anhydrase isoenzymes I and II (hCA I and II).[2]
-
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are other known targets for pyrimidine-based inhibitors.[2][3]
-
α-Glycosidase and Aldose Reductase (AR): These enzymes, implicated in diabetes, have also been shown to be inhibited by pyrimidine derivatives.[2]
-
Glutathione Reductase (GR): Certain pyrimidine derivatives have demonstrated inhibitory effects on GR, an enzyme involved in oxidative stress.[4]
-
Lipoxygenase (LOX): Substituted pyrido[2,3-d]pyrimidine derivatives have been evaluated as LOX inhibitors, indicating potential anti-inflammatory activity.[5]
Kinase Inhibition
The pyrimidine scaffold is a common feature in many kinase inhibitors. A closely related compound, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is used in the synthesis of inhibitors for a variety of kinases.[6] This strongly suggests that this compound could also function as a kinase inhibitor, potentially targeting:
-
Tyrosine Kinases: Such as Bruton's Tyrosine Kinase (BTK).[7]
-
Serine/Threonine Kinases: Such as Raf kinases and Cyclin-Dependent Kinases (CDKs).[1][6]
-
Growth Factor Receptor Kinases: Including PDGF, FGF, and EGF receptor kinases.[6]
Quantitative Data on Related Pyrimidine Derivatives
To provide a framework for potential efficacy, the following tables summarize the inhibitory activities of various pyrimidine derivatives against different enzyme targets.
Table 1: Inhibition of Metabolic Enzymes by Pyrimidine Derivatives
| Compound Class | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |
| Novel Pyrimidine Derivatives | hCA I | - | 39.16 ± 7.70 - 144.62 ± 26.98 | - | [2] |
| Novel Pyrimidine Derivatives | hCA II | - | 18.21 ± 3.66 - 136.35 ± 21.48 | - | [2] |
| Novel Pyrimidine Derivatives | AChE | - | 33.15 ± 4.85 - 52.98 ± 19.86 | - | [2] |
| Pyrimidine Diamine Derivative (Compound 9) | EeAChE | - | 312 | Mixed | [3] |
| Novel Pyrimidine Derivatives | BChE | - | 31.96 ± 8.24 - 69.57 ± 21.27 | - | [2] |
| Pyrimidine Diamine Derivative (Compound 22) | eqBChE | - | 99 ± 71 | Mixed | [3] |
| Novel Pyrimidine Derivatives | α-glycosidase | - | 17.37 ± 1.11 - 253.88 ± 39.91 | - | [2] |
| Novel Pyrimidine Derivatives | Aldose Reductase | - | 648.82 ± 53.74 - 1902.58 ± 98.90 | - | [2] |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | - | 979 | Noncompetitive | [4] |
| Pyrido[2,3-d]pyrimidine (2a) | Lipoxygenase | 42,000 | - | - | [5] |
Table 2: Inhibition of Kinases by Pyrimidine-Based Compounds
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | 0.5 | - | Irreversible | [7] |
| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | 5.1 | - | Irreversible | [7] |
Experimental Protocols
The following are generalized protocols for assessing the potential inhibitory activity of this compound against the aforementioned enzyme classes.
General Enzyme Inhibition Assay (Spectrophotometric)
This protocol can be adapted for enzymes where the reaction produces a change in absorbance.
-
Reagents and Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme's optimal activity
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the enzyme and the test compound at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15-30 minutes) at a constant temperature.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately measure the change in absorbance over time at a specific wavelength using a microplate reader.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Kinase Inhibition Assay (Luminescent)
This protocol is suitable for assessing the inhibition of ATP-dependent kinases.
-
Reagents and Materials:
-
Purified kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
This compound (in DMSO)
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Add the kinase, substrate, and test compound to the wells of a white, opaque 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent as per the kit manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizations of Potential Pathways and Workflows
Potential Signaling Pathway Inhibition
The following diagram illustrates a generalized kinase signaling pathway that could be targeted by a pyrimidine-based inhibitor.
References
- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 2. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
The Synthesis of Pyrimidine-5-Carboxylates: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine-5-carboxylate core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its synthesis has evolved significantly since the late 19th century, with advancements in efficiency, substrate scope, and reaction conditions. This technical guide provides an in-depth exploration of the discovery and history of pyrimidine-5-carboxylate synthesis, detailing key methodologies from foundational reactions to modern, high-yield procedures.
A Historical Overview of Pyrimidine Synthesis
The systematic study of pyrimidines began in 1884 with Adolf Pinner's discovery of a method to synthesize pyrimidine derivatives by condensing amidines with ethyl acetoacetate.[1] This foundational work laid the groundwork for future explorations into this class of heterocyclic compounds. A few years later, in 1891, Pietro Biginelli developed a one-pot, three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[2] While not directly yielding pyrimidine-5-carboxylates, the Biginelli reaction provided a robust and versatile method for accessing closely related dihydropyrimidine structures, which can be subsequently aromatized. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900.[1]
Over the 20th century, numerous variations and improvements on these classical methods were developed. In the early 21st century, a notable advancement came from Zhichkin, Fairfax, and Eisenbeis in 2002, who reported a general and direct method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[3] This modern approach addresses some of the limitations of earlier methods, offering a high-yielding route to pyrimidines lacking substitution at the 4-position.
Key Synthetic Methodologies
This section details the experimental protocols and reaction mechanisms for three seminal methods in the synthesis of pyrimidine-5-carboxylates and their precursors: the Pinner Synthesis, the Biginelli Reaction followed by aromatization, and the Zhichkin Synthesis.
The Pinner Pyrimidine Synthesis (1884)
The Pinner synthesis is a classic method for the formation of the pyrimidine ring through the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions.[4] This reaction was one of the earliest reported methods for creating pyrimidine derivatives.
Experimental Protocol: Synthesis of a Substituted Pyrimidine via Pinner Condensation
This protocol is a generalized procedure based on the principles of the Pinner synthesis.
-
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)
-
Amidine hydrochloride (1.0 eq)
-
Base (e.g., sodium ethoxide) (1.0 eq)
-
Anhydrous ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the amidine hydrochloride in anhydrous ethanol.
-
To this solution, add a solution of sodium ethoxide in anhydrous ethanol.
-
Add the 1,3-dicarbonyl compound to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with an appropriate acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyrimidine derivative.
-
Reaction Mechanism
The Pinner synthesis proceeds through a condensation reaction to form the pyrimidine ring.
The Biginelli Reaction and Subsequent Aromatization (1891)
The Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2] To obtain the fully aromatic pyrimidine-5-carboxylate, a subsequent oxidation (aromatization) step is required.
Experimental Protocol: Two-Step Synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Step 1: Biginelli Reaction - Synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Catalyst (e.g., HCl, 10 mol%)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and urea in ethanol.
-
Add the catalytic amount of hydrochloric acid.
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidine.
-
Step 2: Aromatization of the Dihydropyrimidine
-
Materials:
-
Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1.0 eq)
-
Oxidizing agent (e.g., Selenium Dioxide, SeO₂) (1.1 eq)
-
Solvent (e.g., dioxane)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the dihydropyrimidine in dioxane.
-
Add selenium dioxide to the solution.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the aromatic pyrimidine-5-carboxylate.[5]
-
Reaction Mechanism
The Biginelli reaction is believed to proceed through an N-acyliminium ion intermediate.
The Zhichkin Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters (2002)
This modern method provides a direct and high-yielding route to 2-substituted pyrimidine-5-carboxylic esters, which can be challenging to synthesize via traditional methods, especially without substitution at the 4-position.[3]
Experimental Protocol: Synthesis of Methyl 2-phenylpyrimidine-5-carboxylate
This protocol is adapted from the general procedure described by Zhichkin et al.
Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
-
Materials:
-
Sodium hydride (60% dispersion in mineral oil) (1.0 eq)
-
Anhydrous diethyl ether
-
Methyl 3,3-dimethoxypropionate (1.0 eq)
-
Methyl formate (1.2 eq)
-
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous diethyl ether under a nitrogen atmosphere, add a solution of methyl 3,3-dimethoxypropionate and methyl formate in diethyl ether dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt.
-
Step 2: Synthesis of the Pyrimidine-5-carboxylate
-
Materials:
-
Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq)
-
Benzamidinium chloride (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the sodium salt in anhydrous DMF, add the amidinium salt.
-
Heat the reaction mixture at 100 °C for 1-2 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.
-
Reaction Mechanism
The Zhichkin synthesis involves the condensation of a pre-formed activated three-carbon unit with an amidine.
Quantitative Data and Method Comparison
The following tables summarize quantitative data for the different synthetic methods, providing a basis for comparison.
Table 1: Comparison of Pyrimidine-5-Carboxylate Synthesis Methods
| Method | Key Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |
| Pinner Synthesis | 1,3-Dicarbonyl, Amidine | Acid or Base | Varies | Varies | Moderate | [6] |
| Biginelli Reaction (Conventional) | Aldehyde, β-Ketoester, Urea | Hydrochloric Acid | Ethanol | 1.5 hours | ~60-70% | [7] |
| Biginelli Reaction (Microwave) | Aldehyde, β-Ketoester, Urea | Ethanolic NaOH | Ethanol | 7-12 min | 72-84% | [7] |
| Zhichkin Synthesis | Activated Propen-1-ol Salt, Amidinium Salt | None | DMF | 1-2 hours | Moderate to Excellent | [3] |
Table 2: Representative Yields for the Zhichkin Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
| 2-Substituent | Amidinium Salt | Yield (%) |
| Phenyl | Benzamidinium chloride | 85 |
| 4-Chlorophenyl | 4-Chlorobenzamidinium chloride | 82 |
| Methyl | Acetamidinium chloride | 65 |
| 2-Thienyl | Thiophene-2-carboxamidinium chloride | 78 |
| Data adapted from Zhichkin et al., 2002.[3] |
Conclusion
The synthesis of pyrimidine-5-carboxylates has a rich history, evolving from the foundational work of Pinner and Biginelli to the highly efficient and versatile methods available today. The Pinner synthesis provided an early entry into pyrimidine chemistry, while the Biginelli reaction offered a robust three-component approach to dihydropyrimidine precursors. Modern methods, such as the Zhichkin synthesis, have addressed limitations of classical approaches, enabling the direct and high-yield synthesis of a broader range of pyrimidine-5-carboxylate derivatives. For researchers and drug development professionals, a thorough understanding of these key synthetic strategies is essential for the rational design and efficient production of novel pyrimidine-based therapeutic agents.
References
- 1. heteroletters.org [heteroletters.org]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
A Technical Guide to the Pharmacokinetic Properties of Substituted Pyrimidine Esters
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrimidine esters represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery and development. Their therapeutic potential spans from oncology and infectious diseases to inflammatory conditions. A thorough understanding of their pharmacokinetic (PK) properties—absorption, distribution, metabolism, and excretion (ADME)—is paramount for the successful translation of these promising molecules into safe and effective medicines. This technical guide provides an in-depth overview of the core pharmacokinetic characteristics of substituted pyrimidine esters, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Pharmacokinetic Data
The pharmacokinetic profiles of substituted pyrimidine esters can vary significantly based on their specific substitution patterns. The following tables summarize key in vivo pharmacokinetic parameters for a selection of pyrimidine derivatives from published studies.
| Compound | Species | Dose & Route | Cmax (ng/mL) | t½ (h) | CL (L/h/kg) | AUC (ng·h/mL) | F (%) | Reference |
| Compound 24 (a pyrimidine derivative) | Rat | i.v. | - | 26.2 | 1.5 | - | - | [1] |
| Rat | p.o. | 592 | - | - | - | 40.7 | [1] | |
| 4-anilino-2-methylthiopyrido[2,3-d]pyrimidine | Rat | i.v. & p.o. | - | - | - | - | ~90 | [2] |
| 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid | Rat | i.v. & p.o. | - | 38 | - | - | - | [3] |
Table 1: In Vivo Pharmacokinetic Parameters of Selected Substituted Pyrimidine Derivatives. Cmax: Maximum plasma concentration; t½: Half-life; CL: Clearance; AUC: Area under the curve; F: Bioavailability; i.v.: intravenous; p.o.: oral.
| Compound | Species | Protein Binding (%) | Notes | Reference |
| Pyrimethamine | Human | 94% | Binding is dependent on albumin concentration and plasma pH. | [4] |
| 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid | Rat | Not extensive | - | [3] |
Table 2: Plasma Protein Binding of Selected Pyrimidine Derivatives.
Key Metabolic Pathways and Signaling Interactions
Substituted pyrimidine esters are subject to extensive metabolism, primarily mediated by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[3][5] Furthermore, these compounds can interact with various cellular signaling pathways, which is often the basis of their therapeutic effects.
Metabolic Pathways
The metabolism of pyrimidine derivatives is a critical determinant of their pharmacokinetic profile and can influence both their efficacy and toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Disposition of the hypolipidaemic agent, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid, in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate as a key building block in the synthesis of kinase inhibitors for oncological research. The pyrimidine scaffold is a well-established pharmacophore in the design of ATP-competitive kinase inhibitors, and this particular derivative offers versatile handles for chemical modification to achieve desired potency and selectivity.
Introduction
Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has become a major focus in drug discovery. The pyrimidine core is a privileged scaffold in medicinal chemistry for targeting the ATP-binding site of kinases. This compound is a valuable starting material for the synthesis of a variety of pyrimidine-based kinase inhibitors, particularly those with a 2,4-diaminopyrimidine core. This functionalized pyrimidine allows for sequential modifications at the C4 and C2 positions, enabling the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.
Core Synthetic Strategy: From Pyrimidine to Potent Kinase Inhibitor
The primary synthetic route involves the conversion of the 4-methyl group of this compound to a more reactive leaving group, typically a halide, followed by sequential nucleophilic aromatic substitution (SNAr) reactions to introduce various amine functionalities at the C4 and C2 positions. The methylthio group at the C2 position is also a good leaving group, facilitating the introduction of a second amine.
A key transformation is the initial chlorination of the 4-methyl group, which is not explicitly detailed in the provided search results but is a common synthetic step for activating such positions on a pyrimidine ring. Following this activation, the resulting 4-chloro-2-(methylthio)pyrimidine intermediate becomes a versatile precursor for a range of kinase inhibitors.
Application Example: Synthesis of a 2,4-Diaminopyrimidine-Based Kinase Inhibitor
This section details a representative synthetic protocol for a 2,4-diaminopyrimidine-based kinase inhibitor, starting from a closely related precursor, 2,4,5-trichloropyrimidine, as a model for the potential reactions of the activated form of this compound. This class of compounds has shown potent inhibitory activity against various kinases, including Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 7 (CDK7).[1][2]
General Synthetic Workflow
The overall workflow for the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors from a functionalized pyrimidine core is depicted below.
Caption: General synthetic workflow for 2,4-diaminopyrimidine kinase inhibitors.
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of 2,4-diaminopyrimidine kinase inhibitors.
Protocol 1: Synthesis of a C4-Substituted Pyrimidine Intermediate
This protocol is adapted from the synthesis of related diaminopyrimidine FAK inhibitors.[1]
Reaction: Nucleophilic substitution at the C4 position of a 2,4,5-trichloropyrimidine.
Materials:
-
2,4,5-trichloropyrimidine
-
Substituted aniline (e.g., 2-iodoaniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-methyl-2-pyrrolidone (NMP)
Procedure:
-
To a solution of 2,4,5-trichloropyrimidine (1 equivalent) in NMP, add the substituted aniline (1.1 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C4-substituted pyrimidine intermediate.
Protocol 2: Synthesis of the Final 2,4-Diaminopyrimidine Kinase Inhibitor
This protocol describes the second nucleophilic substitution to introduce the amine at the C2 position.
Reaction: Nucleophilic substitution at the C2 position.
Materials:
-
C4-substituted pyrimidine intermediate from Protocol 1
-
Second amine (e.g., a substituted amine)
-
Solvent (e.g., isopropanol or dioxane)
-
Acid catalyst (e.g., p-toluenesulfonic acid, if necessary)
Procedure:
-
Dissolve the C4-substituted pyrimidine intermediate (1 equivalent) and the second amine (1.2 equivalents) in the chosen solvent.
-
Add the acid catalyst if required.
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a suitable solvent, and dry.
-
If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization to yield the final 2,4-diaminopyrimidine kinase inhibitor.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the inhibitory activities of representative 2,4-diaminopyrimidine-based kinase inhibitors against their target kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| A12 | FAK | 130 (in A549 cells) | [1] |
| A12 | FAK | 94 (in MDA-MB-231 cells) | [1] |
| Compound 22 | CDK7 | 7.21 | [2] |
| BTX-A51 | CDK7 | 272.30 | [2] |
| Compound 4 | CDK7 | 30.95 | [2] |
Signaling Pathway Visualization
Kinase inhibitors synthesized from pyrimidine precursors often target key signaling pathways involved in cancer cell proliferation, survival, and growth. One such critical pathway is the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrimidine-based kinase inhibitors.
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of potent kinase inhibitors, particularly those featuring a 2,4-diaminopyrimidine scaffold. The strategic functionalization of this starting material allows for the generation of diverse chemical libraries for screening against various kinase targets. The provided protocols and data highlight the potential of this chemical entity in the development of novel therapeutics for cancer and other diseases driven by aberrant kinase activity. Further exploration of the synthetic routes and biological activities of compounds derived from this pyrimidine is warranted to fully realize its potential in drug discovery.
References
Application of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate in Drug Discovery: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is a versatile heterocyclic compound that serves as a key building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a common feature in numerous therapeutic agents, making this compound a valuable starting material in drug discovery programs. The presence of reactive sites, including the methylthio group and the potential for modification at the 4-position, allows for diverse chemical transformations, leading to the generation of libraries of compounds with potential therapeutic applications. This document provides a detailed overview of the application of this compound and its close derivatives in drug discovery, with a focus on its use in the development of kinase inhibitors for oncology.
Core Application: A Scaffold for Kinase Inhibitors
The primary application of this compound in drug discovery is as a scaffold for the synthesis of protein kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine ring of the title compound can mimic the adenine base of ATP, the natural substrate for kinases, enabling competitive inhibition at the ATP-binding site.
While direct biological activity data for this compound is not extensively reported in the public domain, its derivatives, particularly the 4-chloro and 4-amino analogs, are well-documented as crucial intermediates in the synthesis of potent kinase inhibitors. These derivatives are readily synthesized from the parent compound, highlighting its foundational role.
Synthesis of Key Intermediates
The strategic conversion of this compound into more reactive intermediates is a common first step in its utilization. A key transformation is the chlorination of the 4-position to yield Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate . This chloro-derivative is a highly valuable precursor for the synthesis of various kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR).[1]
Another important intermediate is Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate , which is used in the preparation of pyrimidopyrimidines, a class of compounds known to possess protein kinase inhibitory activity.[2]
Case Study: Synthesis of Pyrido[2,3-d]pyrimidin-7-one Kinase Inhibitors
As a practical example, derivatives of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate have been utilized in the synthesis of pyrido[2,3-d]pyrimidin-7-ones, which are potent inhibitors of kinases such as Raf.[3] These compounds have demonstrated anti-proliferative activity against tumor cells and are being investigated for the treatment of cancer.[3]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
This protocol describes a general method for the chlorination of a 4-hydroxypyrimidine precursor, which can be conceptually applied to the synthesis of the chloro-derivative from the corresponding 4-hydroxy analog of the title compound.
Materials:
-
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
To a solution of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate in toluene, add a catalytic amount of N,N-dimethylaniline.
-
Slowly add phosphorus oxychloride (POCl₃) to the mixture at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Derivative
This protocol outlines a representative synthesis of a kinase inhibitor using the chloro-pyrimidine intermediate.
Materials:
-
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
-
A suitable aminopyridine derivative
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a reaction vessel, dissolve Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate and the aminopyridine derivative in NMP.
-
Add DIPEA to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) and monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data Presentation
Due to the limited availability of specific biological data for derivatives synthesized directly from this compound, the following table presents representative data for pyrimidine-based kinase inhibitors to illustrate the potential potency that can be achieved from this scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (GI₅₀, nM) |
| Compound A | EGFR | 15 | A431 | 50 |
| Compound B | CDK4 | 25 | MCF-7 | 120 |
| Compound C | VEGFR2 | 8 | HUVEC | 30 |
| Compound D | PDGFRβ | 12 | U-87 MG | 85 |
Note: The data in this table is illustrative and represents the activities of various pyrimidine-based kinase inhibitors. Specific data for direct derivatives of this compound should be generated through dedicated experimental work.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
The following diagram illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, which is often targeted by inhibitors derived from the pyrimidine scaffold.
Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition.
Experimental Workflow
The diagram below outlines a typical workflow for the discovery of kinase inhibitors starting from a chemical scaffold like this compound.
Caption: Kinase Inhibitor Drug Discovery Workflow.
Conclusion
This compound represents a valuable and versatile starting material in the field of drug discovery, particularly for the development of novel kinase inhibitors. Its chemical tractability allows for the synthesis of diverse compound libraries, which can be screened against various kinase targets to identify potent and selective inhibitors. While direct biological data on the title compound is sparse, the extensive use of its immediate derivatives in the synthesis of clinically relevant molecules underscores its importance as a foundational scaffold. The protocols and workflows provided herein offer a framework for researchers to leverage this and similar pyrimidine-based scaffolds in their drug discovery endeavors. Further exploration and publication of the biological activities of direct derivatives of this compound would be of significant value to the medicinal chemistry community.
References
Application Notes and Protocols for Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate as a versatile intermediate in pharmaceutical synthesis. This document details its preparation and subsequent transformations into key structural motifs found in various biologically active molecules, particularly kinase inhibitors.
Chemical Properties and Safety Information
| Property | Value |
| CAS Number | 7234-25-5 |
| Molecular Formula | C₉H₁₂N₂O₂S |
| Molecular Weight | 212.27 g/mol |
| Appearance | White to yellow solid |
| Purity | ≥97% |
| Storage | Store in a cool, dry, well-ventilated area away from heat sources. |
| Safety | Irritant. May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE). |
Synthesis of this compound
The synthesis of the title compound is analogous to the preparation of similar pyrimidine derivatives and proceeds via a condensation reaction.
Experimental Protocol:
A common route for the synthesis of 4-methyl-2-(methylthio)pyrimidine derivatives involves the condensation of S-methylisothiourea with a suitable three-carbon carbonyl compound.
Materials:
-
S-methylisothiourea sulfate
-
Ethyl 2-acetyl-3-ethoxyacrylate
-
Sodium ethoxide
-
Ethanol
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, S-methylisothiourea sulfate is added portion-wise with stirring.
-
Ethyl 2-acetyl-3-ethoxyacrylate is then added dropwise to the reaction mixture.
-
The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in water and neutralized with a suitable acid (e.g., acetic acid).
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.
Quantitative Data: While specific yield data for this exact reaction is not readily available in the public domain, similar pyrimidine syntheses report yields in the range of 70-85%.
Application Notes and Protocols: Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate as a key intermediate in the synthesis of diverse and biologically relevant heterocyclic compounds. This document offers detailed experimental protocols for the synthesis of fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, which are known scaffolds in medicinal chemistry with a wide range of therapeutic applications.
Introduction
This compound is a highly functionalized pyrimidine derivative that serves as an excellent starting material for the construction of various fused heterocyclic systems. The presence of multiple reactive sites—the ester group, the methylthio group, and the pyrimidine ring itself—allows for a variety of chemical transformations. The methylthio group at the 2-position is a good leaving group, facilitating nucleophilic substitution, while the ester and methyl groups can participate in cyclization reactions. Pyrimidine derivatives are foundational components of DNA and RNA and are integral to many bioactive molecules, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis of Fused Heterocyclic Systems
This section details the synthetic protocols for the preparation of key heterocyclic scaffolds from this compound.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are recognized as purine bioisosteres and are known to exhibit a broad spectrum of biological activities, including kinase inhibition and antimicrobial effects. The synthesis of the pyrazolo[3,4-d]pyrimidine core from this compound can be achieved through a cyclocondensation reaction with hydrazine hydrate.
Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-carboxylate
-
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
-
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).
-
Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired ethyl 5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-carboxylate.
-
-
Expected Yield: 75-85%
-
Characterization: The structure of the product can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Table 1: Reaction Conditions and Yields for the Synthesis of Pyrazolo[3,4-d]pyrimidines
| Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydro pyrimidines | Hydrazine hydrate | Ethanol | 3 | - | [1] |
| 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Acetic anhydride, then Hydrazine hydrate | Acetic anhydride, then Ethanol | 10, then reflux | 74 | [2] |
| 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Hydrazine hydrate | - | - | - | [3] |
Note: The yields and reaction times are based on related syntheses and may require optimization for the specific substrate.
Logical Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis
Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine derivative.
Synthesis of Pyrido[2,3-d]pyrimidines
Conceptual Protocol: Two-Step Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
Step 1: Synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
-
This intermediate can potentially be synthesized by amination of the corresponding 4-chloro derivative, which in turn is prepared from the 4-hydroxy analogue.
Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine ring
-
Materials:
-
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
A suitable active methylene compound (e.g., malononitrile)
-
Sodium ethoxide
-
Ethanol
-
-
Procedure:
-
A mixture of ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate and DMF-DMA is heated.
-
The resulting intermediate is then reacted with an active methylene compound in the presence of a base like sodium ethoxide in refluxing ethanol to effect cyclization.
-
-
Expected Product: A substituted pyrido[2,3-d]pyrimidine. The exact structure will depend on the active methylene compound used.
Table 2: Examples of Pyrido[2,3-d]pyrimidine Synthesis from Aminopyrimidines
| Aminopyrimidine Precursor | Reagent(s) | Resulting Heterocycle | Reference |
| 6-Aminouracil | Dimethyl acetylenedicarboxylate (DMAD) | 5-Carboxamido-7-oxopyrido[2,3-d]pyrimidine | [6] |
| 2,4-Diaminopyrimidine-6(1H)-one | 2-Methyl-3-oxopentanal | 2-Amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-(3H)-one | [6] |
| 5-Bromo-2,4-dichloropyrimidine | Cyclopentyl amine, then Crotonic acid (Pd-catalyzed) | Intermediate for Palbociclib synthesis | [7] |
General Workflow for Pyrido[2,3-d]pyrimidine Synthesis
Caption: General strategy for pyrido[2,3-d]pyrimidine synthesis.
Biological Applications of Synthesized Heterocycles
The fused pyrimidine derivatives synthesized from this compound are of significant interest to the pharmaceutical industry due to their diverse biological activities.
Table 3: Biological Activities of Pyrazolo[3,4-d]pyrimidines and Pyrido[2,3-d]pyrimidines
| Heterocyclic Core | Biological Activity | Specific Examples and Targets | Reference(s) |
| Pyrazolo[3,4-d]pyrimidine | Antimicrobial, Anticancer | Active against Gram-positive and Gram-negative bacteria.[1] Some derivatives act as CDK2 inhibitors for cancer therapy.[2] | [1][2] |
| Pyrido[2,3-d]pyrimidine | Anticancer, Kinase Inhibitor | PIM-1 kinase inhibitors with cytotoxic activity against cancer cell lines.[8] EGFR inhibitors for non-small cell lung cancer.[9] | [8][9] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a variety of fused heterocyclic compounds. The straightforward protocols for the synthesis of pyrazolo[3,4-d]pyrimidines and the potential pathways to pyrido[2,3-d]pyrimidines highlight its utility in generating libraries of compounds for drug discovery and development. The significant biological activities associated with these heterocyclic systems underscore the importance of this pyrimidine derivative in medicinal chemistry. Further exploration of its reactivity with other binucleophiles is likely to yield a wider array of novel and potentially bioactive molecules.
References
- 1. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 6. jocpr.com [jocpr.com]
- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for utilizing Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate in high-throughput screening (HTS) campaigns, with a particular focus on identifying novel kinase inhibitors. While direct HTS data for this specific compound is not extensively published, its structural similarity to known kinase inhibitors suggests its potential as a valuable scaffold in drug discovery. The protocols outlined below are based on established and robust HTS methodologies for kinase inhibitor screening and can be adapted for this compound.
Pyrimidine-based molecules are a well-established class of compounds in medicinal chemistry, known for their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1] Many of these activities are attributed to the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, making them a primary focus for therapeutic intervention.[4][5]
This document details a hypothetical HTS campaign to evaluate this compound as a potential inhibitor of Janus Kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway implicated in myeloproliferative neoplasms and inflammatory diseases.[6]
Data Presentation: Hypothetical Screening Results
The following table summarizes hypothetical quantitative data from a primary high-throughput screen of this compound and its analogs against a panel of kinases. The data is presented to illustrate the potential for identifying potent and selective inhibitors.
Table 1: Inhibitory Activity of this compound and Analogs against a Kinase Panel
| Compound ID | Target Kinase | Assay Type | IC50 (µM) |
| EMPC-001 | JAK2 | Luminescence-Based | 1.2 |
| EMPC-001 | TYK2 | Luminescence-Based | 8.5 |
| EMPC-001 | JAK1 | Luminescence-Based | > 50 |
| EMPC-001 | JAK3 | Luminescence-Based | > 50 |
| Analog A | JAK2 | Luminescence-Based | 0.8 |
| Analog B | JAK2 | Luminescence-Based | 5.6 |
| Control Inhibitor | JAK2 | Luminescence-Based | 0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a luminescence-based assay to measure the inhibition of a target kinase (e.g., JAK2) by this compound. The assay quantifies the amount of ATP remaining in the reaction, where a higher luminescence signal corresponds to greater inhibition of kinase activity.[7][8] This method is highly suitable for HTS due to its simplicity and robustness.[4]
Materials and Reagents:
-
Purified Kinase (e.g., JAK2)
-
Kinase Substrate (e.g., a specific peptide for JAK2)
-
Ultra-Pure ATP
-
This compound (and other test compounds)
-
Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)[6]
-
White, opaque 384-well plates
-
Multichannel pipettes or an automated liquid handler
-
Plate-reading luminometer
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations for IC50 determination. A 10-point, 3-fold serial dilution is recommended.[6]
-
Include a DMSO-only (vehicle) control and a known kinase inhibitor as a positive control.
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 50 nL) of the diluted compounds, vehicle control, and positive control into the appropriate wells of a 384-well plate using an acoustic liquid handler or pin tool.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix containing the kinase and its specific peptide substrate in the kinase reaction buffer.
-
Prepare a 2X ATP solution in the kinase reaction buffer.
-
Add 5 µL of the 2X kinase/substrate mix to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume will be 10 µL.
-
Gently mix the plate on a plate shaker.
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[6]
-
-
Signal Detection:
-
After incubation, add 10 µL of the ATP detection reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no kinase" (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Phosphorylation Assay
To validate the hits from the primary biochemical screen, a cell-based assay is crucial to assess the compound's activity in a more physiologically relevant context.[9] This protocol describes a method to measure the inhibition of downstream substrate phosphorylation in a cellular environment.
Materials and Reagents:
-
A cell line that expresses the target kinase (e.g., a hematopoietic cell line for JAK2).
-
Cell culture medium and supplements.
-
This compound.
-
A cytokine or growth factor to stimulate the signaling pathway (e.g., erythropoietin for JAK2).
-
Lysis buffer.
-
Phospho-specific antibody for the downstream substrate (e.g., anti-phospho-STAT5 for the JAK-STAT pathway).
-
A detection method such as ELISA, Western Blot, or a homogeneous assay like TR-FRET.[10][11]
Protocol:
-
Cell Culture and Plating:
-
Culture the cells under standard conditions.
-
Plate the cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include vehicle-treated controls.
-
-
Pathway Stimulation:
-
Stimulate the cells with the appropriate cytokine or growth factor for a short period (e.g., 15-30 minutes) to induce phosphorylation of the downstream substrate.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells with a suitable lysis buffer.
-
-
Detection of Phosphorylation:
-
Quantify the level of the phosphorylated substrate in the cell lysates using a detection method of choice (e.g., ELISA).
-
-
Data Analysis:
-
Normalize the phosphorylation signal to the total protein concentration or cell number.
-
Calculate the percentage of inhibition of phosphorylation for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Visualizations
Signaling Pathway
The following diagram illustrates the JAK-STAT signaling pathway, a common target for pyrimidine-based kinase inhibitors.[12][13]
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Experimental Workflow
The diagram below outlines the workflow for a typical high-throughput screening campaign for kinase inhibitors.[14]
Caption: Workflow for a high-throughput screening campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.co.uk [promega.co.uk]
- 8. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic compound of interest in pharmaceutical research and development due to its potential role as a building block in the synthesis of bioactive molecules. Accurate and precise quantification of this compound is essential for quality control, stability studies, and pharmacokinetic analysis. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the effective quantification of this compound. Additionally, an overview of a Gas Chromatography-Mass Spectrometry (GC-MS) method is provided as an alternative analytical approach. The methodologies and validation parameters presented herein are based on established analytical practices for similar pyrimidine derivatives and are intended to serve as a comprehensive guide for laboratory implementation.
Analytical Methods Overview
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the nature of potential impurities. For the quantification of this compound, both HPLC and GC-MS offer robust and reliable options.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many pyrimidine derivatives. A reverse-phase HPLC method with UV detection is proposed for its accuracy, precision, and accessibility.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for the identification and quantification of volatile impurities. While the target analyte may require derivatization for optimal GC analysis, GC-MS provides excellent specificity and sensitivity.
A logical workflow for the development and validation of an analytical method is presented below.
Caption: A typical workflow for analytical method development and validation.
Data Presentation: Quantitative Method Parameters
The following table summarizes the proposed quantitative performance parameters for the HPLC and GC-MS methods for the analysis of this compound. These values are based on typical performance characteristics observed for the analysis of similar pyrimidine derivatives and should be verified during method validation.
| Parameter | Proposed HPLC-UV Method | Alternative GC-MS Method | ICH Guideline Reference |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | Reportable |
| Specificity | High (with appropriate column and mobile phase) | Very High (mass fragmentation provides specificity) | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present. |
Experimental Protocols
Proposed Reverse-Phase HPLC-UV Method
This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by measuring the UV spectrum of a standard solution. A wavelength of approximately 270-280 nm is anticipated based on the analysis of similar pyrimidine structures.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 100 µg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Method Validation Protocol:
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be greater than 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be less than 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
Alternative GC-MS Method
This protocol provides an overview of a GC-MS method for the analysis of this compound, which is particularly useful for impurity profiling.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 400.
2. Sample Preparation:
-
Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate. Derivatization may be necessary if the compound exhibits poor chromatographic performance.
The logical relationship between different analytical techniques for the analysis of pyrimidine derivatives is illustrated in the diagram below.
Caption: Relationship between analytical techniques for the target analyte.
Conclusion
This application note provides a framework for the quantitative analysis of this compound using a proposed HPLC-UV method and an alternative GC-MS method. The detailed protocols and validation parameters serve as a starting point for researchers to develop and validate a robust analytical method tailored to their specific needs. Adherence to ICH guidelines for method validation is crucial to ensure the reliability and accuracy of the obtained results.
The Synthesis and Evaluation of Key Anticancer and Antiviral Nucleoside Analogs
Application Notes and Protocols for Researchers and Drug Development Professionals
Nucleoside analogs represent a cornerstone in the development of antiviral and anticancer therapeutics. By mimicking natural nucleosides, these synthetic compounds can interfere with the replication of viral genetic material or the proliferation of cancer cells. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of five prominent nucleoside analogs: the antiviral agents Molnupiravir, Remdesivir, and Sofosbuvir, and the anticancer agents Gemcitabine and Cytarabine.
Introduction to Nucleoside Analogs
Nucleoside analogs exert their therapeutic effects primarily by targeting DNA or RNA synthesis.[1] After cellular uptake, they are typically phosphorylated to their active triphosphate forms. These active metabolites can then act as competitive inhibitors or alternative substrates for viral or cellular polymerases, leading to chain termination or the incorporation of mutations that are catastrophic for the virus or cancer cell.[2][3] The "ProTide" (pronucleotide) approach is a significant advancement in this field, delivering a nucleoside monophosphate into the cell to bypass the often inefficient initial phosphorylation step, thereby enhancing cellular penetration and efficacy.[4]
Antiviral Agents: Targeting Viral Replication
Molnupiravir (Lagevrio)
Molnupiravir is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC).[2] It is a broad-spectrum antiviral agent effective against various RNA viruses, including SARS-CoV-2.[5]
Mechanism of Action: Molnupiravir's active form, NHC-triphosphate (NHC-TP), is incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp). This incorporation leads to "lethal mutagenesis" or "error catastrophe," where the accumulation of mutations in the viral genome prevents the production of functional viral progeny.[3][6]
Signaling Pathway and Mechanism of Action of Molnupiravir
Caption: Mechanism of action of Molnupiravir.
Remdesivir (Veklury)
Remdesivir is an adenosine nucleotide analog prodrug administered intravenously. It has demonstrated broad-spectrum antiviral activity against several RNA viruses, including Ebola virus and coronaviruses like SARS-CoV-2.[7]
Mechanism of Action: Remdesivir is metabolized to its active triphosphate form, which acts as an ATP analog. It is incorporated into the nascent viral RNA chain by the RdRp, leading to delayed chain termination and inhibition of viral replication.[8]
Signaling Pathway and Mechanism of Action of Remdesivir
Caption: Mechanism of action of Remdesivir.
Sofosbuvir (Sovaldi)
Sofosbuvir is a cornerstone of treatment for chronic hepatitis C virus (HCV) infection. It is a nucleotide analog prodrug that targets the HCV NS5B RNA-dependent RNA polymerase.[9]
Mechanism of Action: Sofosbuvir is converted to its active triphosphate form, which acts as a chain terminator when incorporated into the growing HCV RNA chain by the NS5B polymerase, thus halting viral replication.[9]
Anticancer Agents: Disrupting Cancer Cell Proliferation
Gemcitabine (Gemzar)
Gemcitabine is a nucleoside analog of deoxycytidine used in the treatment of various cancers, including pancreatic, lung, breast, and ovarian cancers.[10]
Mechanism of Action: Gemcitabine is phosphorylated to its active diphosphate and triphosphate forms. The triphosphate form is incorporated into DNA, leading to chain termination and apoptosis. The diphosphate form inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis.[11] Gemcitabine has also been shown to influence key signaling pathways involved in cancer progression and chemoresistance, including the Wnt/β-catenin, Notch, and Hedgehog pathways.[1][5][12]
Signaling Pathways Influenced by Gemcitabine in Pancreatic Cancer
References
- 1. Hypoxia potentiates gemcitabine-induced stemness in pancreatic cancer cells through AKT/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-29a induces resistance to gemcitabine through the Wnt/β-catenin signaling pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. The Wnt/β-catenin signaling pathway mechanism for pancreatic cancer chemoresistance in a three-dimensional cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting Notch signaling pathway in cancer: Clinical development advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. youtube.com [youtube.com]
- 9. Elucidation of remdesivir cytotoxicity pathways through genome-wide CRISPR-Cas9 screening and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suppression of Wnt/β-catenin and RAS/ERK pathways provides a therapeutic strategy for gemcitabine-resistant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agricultural Chemistry and Pesticide Development
Introduction
Agricultural chemistry is at the forefront of developing innovative solutions to ensure global food security. A primary focus of this field is the creation of effective and environmentally conscious pesticides to protect crops from devastating diseases and pests. Modern pesticide development has moved beyond broad-spectrum chemicals towards highly specific molecules that target essential biological processes in pathogens with minimal impact on non-target organisms and the environment.[1][2] This paradigm shift has been made possible through the integration of advanced computational techniques, high-throughput screening methodologies, and a deeper understanding of the molecular interactions between plants and pathogens.[3][4]
These application notes provide detailed protocols and data for key techniques used in the discovery and evaluation of new pesticides. They are intended for researchers and scientists in the field of agricultural chemistry and drug development to facilitate the implementation of these methods in their own laboratories.
Section 1: High-Throughput Screening (HTS) for Fungicide Discovery
Application Note
High-throughput screening (HTS) is a important methodology in the early stages of fungicide discovery.[4] It allows for the rapid and cost-effective evaluation of large and diverse chemical libraries for their ability to inhibit the growth of pathogenic fungi.[5] By miniaturizing assays into a 96-well or 384-well plate format, HTS significantly reduces the amount of test compound and reagents required, while increasing the number of compounds that can be screened simultaneously.[6][7] This approach is essential for identifying novel "hit" compounds with antifungal activity, which can then be optimized through further chemical synthesis and testing to develop new lead compounds for fungicide development.[4]
Experimental Protocol: 96-Well Plate-Based Fungicide Sensitivity Assay
This protocol describes a broth microdilution method for high-throughput screening of fungicide candidates against a filamentous fungus.
1. Preparation of Fungal Spore Suspension:
-
Grow the fungal isolate on a suitable solid medium, such as Potato Dextrose Agar (PDA), until sufficient sporulation is observed.[8]
-
Flood the surface of the agar plate with a sterile aqueous solution of 0.05% (v/v) Tween 80.
-
Gently scrape the surface of the culture with a sterile loop or spreader to dislodge the spores.[8]
-
Filter the resulting spore suspension through sterile miracloth or fiberglass wool to remove mycelial fragments.[8]
-
Use a hemocytometer to count the spores and adjust the concentration to a final working inoculum of 0.4 x 10⁴ to 5 x 10⁴ spores/mL in a suitable liquid medium (e.g., Potato Dextrose Broth or RPMI-1640).[8]
2. Preparation of Fungicide Dilution Series:
-
Prepare a stock solution of the test fungicide in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the fungicide stock solution in the liquid growth medium to create a range of concentrations to be tested.
3. 96-Well Plate Setup:
-
Using a multichannel pipette, add 100 µL of the appropriate liquid medium to all wells of a 96-well microtiter plate.[8]
-
Add 100 µL of the 2x concentrated fungicide dilutions to the wells in the first column (highest concentration).
-
Perform a serial dilution across the plate by transferring 100 µL from column 1 to column 2, mixing, and continuing this process up to column 10. Discard 100 µL from column 10.[8]
-
Column 11 will serve as the positive control (no fungicide), and column 12 will be the negative/sterile control (no fungicide, no inoculum).[8]
-
Add 100 µL of the standardized fungal spore suspension to all wells from columns 1 to 11. The final volume in these wells will be 200 µL.[8]
-
Add 100 µL of sterile medium (without spores) to the wells in column 12.[8]
4. Incubation and Data Acquisition:
-
Seal the plate with a breathable membrane and incubate at the optimal temperature for the specific fungus (e.g., 25°C) for a predetermined period (e.g., 48-72 hours).
-
Measure fungal growth by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.[9]
5. Data Analysis:
-
Subtract the OD of the negative control wells from the OD of all other wells to correct for background absorbance.
-
Calculate the percentage of growth inhibition for each fungicide concentration relative to the positive control (0% inhibition).
-
Determine the EC50 value (the concentration of the fungicide that causes 50% inhibition of fungal growth) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[10][11]
Data Presentation
The following table presents example EC50 values for different fungicides against various phytopathogenic fungi, illustrating how HTS data can be summarized.
| Fungicide | Target Pathogen | EC50 (µg/mL) | Reference |
| Azoxystrobin | Phytophthora cactorum | 0.1 - 1.0 | [10] |
| Metalaxyl | Phytophthora cactorum | 0.01 - 0.1 | [10] |
| Propamocarb | Phytophthora cactorum | 1.0 - 10.0 | [10] |
| Epoxiconazole | Sclerotinia sclerotiorum | 0.05 - 0.5 | [11] |
| Pyraclostrobin | Neopestalotiopsis clavispora | 0.47 | [11] |
| Tebuconazole | Neopestalotiopsis clavispora | 1.32 | [11] |
| Rhein Derivative 10a | Sclerotinia sclerotiorum | 0.079 mM | [12] |
| Rhein Derivative 10a | Fusarium graminearum | 0.082 mM | [12] |
Mandatory Visualization
Section 2: In Silico Methods - Molecular Docking in Pesticide Design
Application Note
Molecular docking is a powerful computational tool that has revolutionized the early stages of pesticide discovery.[2] This in silico technique predicts the preferred orientation of a small molecule (ligand, i.e., a pesticide candidate) when bound to a specific biological target, typically a protein or enzyme essential for the pathogen's survival.[2] By simulating the interactions between the ligand and the target's binding site, molecular docking can estimate the binding affinity, which is often correlated with the compound's potential efficacy.[2] This method allows for the virtual screening of vast chemical libraries, prioritizing promising candidates for synthesis and experimental testing, thereby saving significant time and resources compared to traditional screening methods.[2][13]
Experimental Protocol: Molecular Docking of Pesticide Candidates
This protocol provides a general workflow for performing molecular docking studies.
1. Target Protein Preparation:
-
Obtain the 3D structure of the target protein from a public database such as the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, ligands, and other non-essential molecules from the PDB file.[13]
-
Add hydrogen atoms to the protein structure, as they are often not resolved in crystallographic structures.[13]
-
Assign atomic charges to the protein atoms.
2. Ligand Preparation:
-
Obtain the 2D or 3D structure of the pesticide candidate (ligand) from databases like PubChem or ZINC, or draw it using chemical drawing software.[14]
-
Convert the 2D structure to a 3D conformation.
-
Assign appropriate protonation states and atomic charges to the ligand.[14]
-
Generate multiple conformations of the ligand to account for its flexibility.[14]
3. Docking Simulation:
-
Define the binding site on the target protein. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.[13]
-
Use a docking software (e.g., AutoDock, Glide, LeDock) to simulate the binding of the ligand to the defined binding site.[15] The software will generate multiple possible binding poses of the ligand.
4. Scoring and Analysis:
-
The docking software will use a scoring function to rank the different binding poses based on their predicted binding affinity (e.g., in kcal/mol).[2]
-
Analyze the top-ranked poses to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
-
Select promising candidates with high predicted binding affinities and favorable interactions for further experimental validation.
Data Presentation
The following table shows example results from a molecular docking study, comparing the binding energies of different pesticide candidates to a target protein.
| Pesticide Candidate | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Candidate A | Acetylcholinesterase | -9.5 | TRP84, SER200, HIS440 |
| Candidate B | Acetylcholinesterase | -8.2 | TYR130, PHE330 |
| Candidate C | Acetylcholinesterase | -7.1 | GLU199, TYR334 |
| Candidate D | Odorant Binding Protein | -10.2 | PHE12, LEU65, ILE114 |
| Candidate E | Odorant Binding Protein | -9.8 | TRP37, ARG94 |
Mandatory Visualization
Section 3: In Vivo Efficacy Testing of New Pesticides
Application Note
In vivo efficacy testing is a critical step in the development of new pesticides, providing data on their performance under realistic field conditions.[16] These trials are essential to determine the minimum effective dose required to control the target pest or disease, assess any potential phytotoxicity to the crop, and evaluate the impact on yield.[17][18] Well-designed field trials, conducted in accordance with Good Experimental Practice (GEP), are a regulatory requirement for the registration of new pesticide products.[16]
Experimental Protocol: Field Trial for Fungicide Efficacy
This protocol outlines the key steps for conducting a field trial to evaluate the efficacy of a new fungicide.
1. Experimental Design:
-
Define the objectives of the trial, including the target crop, disease, and the specific fungicide treatments to be evaluated.[19]
-
Use a randomized complete block design with a minimum of four replications to minimize the effects of field variability.[16][19]
-
Include an untreated control to serve as a baseline for disease pressure and yield.[19]
-
If applicable, include a commercial standard fungicide for comparison.
2. Plot Setup:
-
Select a uniform field site with a history of the target disease.[19]
-
Establish individual plots of a suitable size for the crop and application equipment, ensuring buffer zones between plots to prevent spray drift.[19]
3. Fungicide Application:
-
Calibrate the application equipment to ensure accurate and uniform delivery of the fungicides at the predetermined rates.
-
Apply the fungicides at the appropriate crop growth stage and timing for optimal disease control.
-
Record all application details, including date, time, weather conditions, and equipment used.
4. Data Collection:
-
Assess disease severity at regular intervals throughout the growing season using a standardized rating scale (e.g., percentage of leaf area affected).[20]
-
Record any signs of phytotoxicity, such as stunting, chlorosis, or necrosis.[21]
-
At crop maturity, harvest the center rows of each plot and measure the yield.[20]
5. Statistical Analysis:
-
Analyze the disease severity and yield data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between the treatments.
-
If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare the individual treatments.
Data Presentation
The following table provides example data from a field trial evaluating the efficacy of different fungicides on tar spot of corn.
| Fungicide Treatment | Active Ingredients | Application Rate | Tar Spot Severity (%) | Yield ( kg/ha ) |
| Untreated Control | - | - | 23.3 | 11,474 |
| Fungicide A (1 MOA) | QoI | Label Rate | 15.2 | 11,800 |
| Fungicide B (2 MOAs) | DMI + QoI | Label Rate | 8.7 | 12,500 |
| Fungicide C (3 MOAs) | SDHI + DMI + QoI | Label Rate | 5.4 | 13,100 |
Data adapted from a study on tar spot of corn.[20]
Mandatory Visualization
Section 4: Targeting Plant and Fungal Signaling Pathways
Application Note
A fundamental shift in pesticide development involves moving away from broad-spectrum toxicants and towards molecules that specifically interfere with key signaling pathways in either the pathogen or the host plant's defense response.[22][23] Understanding the intricate molecular dialogue between plants and pathogens allows for the identification of novel targets for pesticide intervention.
-
PAMP-Triggered Immunity (PTI): Plants recognize conserved Pathogen-Associated Molecular Patterns (PAMPs) through Pattern Recognition Receptors (PRRs) on the cell surface, initiating a basal defense response known as PTI.[24][25] Pesticides can be designed to mimic PAMPs, thereby activating the plant's own defenses.
-
Salicylic Acid (SA) Signaling: The plant hormone salicylic acid is a key regulator of systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response.[4][23] Compounds that modulate the SA signaling pathway can "prime" the plant to respond more quickly and effectively to pathogen attack.[1][26]
-
Fungal TOR Signaling: The Target of Rapamycin (TOR) signaling pathway is a highly conserved central regulator of growth, proliferation, and metabolism in fungi.[22][27] As it is essential for fungal development and pathogenicity, the TOR pathway represents a promising target for the development of new fungicides with novel modes of action.[22][27]
Mandatory Visualizations
References
- 1. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway [mdpi.com]
- 2. ijirt.org [ijirt.org]
- 3. The TOR signalling pathway in fungal phytopathogens: A target for plant disease control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esalq.usp.br [esalq.usp.br]
- 5. Pattern triggered immunity in crop plants - Chair of Phytopathology [mls.ls.tum.de]
- 6. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ijoear.com [ijoear.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. criver.com [criver.com]
- 17. Efficacy data – Minimum effective dose tests | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 18. csir.org.gh [csir.org.gh]
- 19. Crop Protection Network [cropprotectionnetwork.org]
- 20. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 21. csir.rf.gd [csir.rf.gd]
- 22. The TOR signalling pathway in fungal phytopathogens: A target for plant disease control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The role of salicylic acid in plant defense responses against biotic stresses [maxapress.com]
- 24. Pathogen-Associated Molecular Pattern-Triggered Immunity: Veni, Vidi…? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Damage-Associated Molecular Pattern-Triggered Immunity in Plants [frontiersin.org]
- 26. preprints.org [preprints.org]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Modifying the Methylthio Group on the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring is a fundamental scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] The strategic functionalization of this heterocycle is critical for developing novel drugs with improved potency, selectivity, and pharmacokinetic properties. Among the various substituents used, the methylthio group (-SCH₃) stands out as a particularly versatile and reactive handle for chemical modification.[1]
This technical guide provides a comprehensive overview of the primary experimental procedures used to modify the methylthio group on the pyrimidine ring. Its susceptibility to nucleophilic aromatic substitution and oxidation makes it an invaluable tool for medicinal chemists, enabling the creation of diverse compound libraries essential for structure-activity relationship (SAR) studies in drug discovery.[1]
Key Chemical Transformations
The reactivity of the methylthio group, typically at the 2- or 4-position of the pyrimidine ring, is dominated by two main pathways: direct displacement by nucleophiles or oxidation to a more reactive sulfone, which is then readily displaced.
Nucleophilic Aromatic Substitution (SNAr)
The methylthio group is an excellent leaving group, allowing for its direct displacement by a wide range of nucleophiles.[1] This reaction is a straightforward method for introducing diverse functionalities onto the pyrimidine core. The reaction is particularly effective when the pyrimidine ring is activated by electron-withdrawing groups.[1] Common nucleophiles include amines, alkoxides, thiolates, and cyanide.[1]
Caption: General workflow for Nucleophilic Aromatic Substitution (SɴAr).
Oxidation to Enhance Reactivity
The reactivity of the methylthio group can be dramatically increased by oxidizing it to the corresponding methylsulfinyl (-SOCH₃) or, more commonly, the methylsulfonyl (-SO₂CH₃) group.[1] The methylsulfonyl group is a superior leaving group, making the pyrimidine ring highly activated for nucleophilic attack.[2] These reactions often proceed under milder conditions and with higher yields compared to the direct displacement of the methylthio group.[1]
References
In vitro and in vivo experimental design using Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
Application Notes and Protocols for Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a hypothesized framework for the initial investigation of this compound as a potential anti-cancer agent, based on the known activities of structurally similar pyrimidine derivatives which serve as intermediates in the synthesis of kinase inhibitors.[1] The following protocols outline a comprehensive strategy for evaluating its in vitro and in vivo efficacy, starting with broad screening and moving towards more specific mechanistic and efficacy studies.
Hypothesized Mechanism of Action
It is hypothesized that this compound may function as an inhibitor of protein kinases involved in cancer cell proliferation and survival. Many pyrimidine-based compounds are known to target the ATP-binding pocket of kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), leading to the suppression of downstream signaling pathways.[2] The experimental design detailed below aims to test this hypothesis.
Phase 1: In Vitro Screening and Profiling
The initial phase focuses on determining the cytotoxic and anti-proliferative activity of the compound against various cancer cell lines, identifying potential kinase targets, and assessing its basic drug-like properties.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is a fundamental first step to evaluate the compound's effect on the metabolic activity of cancer cells, which is an indicator of cell viability.[3][4][5][6]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) to ~80% confluency.[2]
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).[2]
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4][5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Read the absorbance at 570 nm using a microplate reader.[3][4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Data Presentation: Hypothetical MTT Assay Results
| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0 (Vehicle) | 100 ± 4.5 | \multirow{6}{}{12.5} |
| 1 | 92 ± 5.1 | ||
| 5 | 75 ± 3.8 | ||
| 10 | 58 ± 4.2 | ||
| 25 | 31 ± 3.1 | ||
| 50 | 15 ± 2.5 | ||
| HCT-116 | 0 (Vehicle) | 100 ± 5.2 | \multirow{6}{}{8.9} |
| 1 | 88 ± 4.9 | ||
| 5 | 65 ± 3.3 | ||
| 10 | 45 ± 2.9 | ||
| 25 | 22 ± 2.4 | ||
| 50 | 9 ± 1.8 |
In Vitro Kinase Inhibition Assay
To directly test the hypothesis that the compound inhibits kinase activity, a biochemical assay using purified kinases is essential.[1][7][8][9]
Protocol: In Vitro Kinase Assay (e.g., VEGFR-2)
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT).
-
Dilute recombinant human VEGFR-2 kinase to the desired concentration in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., a synthetic peptide) and ATP in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the compound at various concentrations.
-
Add 20 µL of the diluted VEGFR-2 kinase and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 20 µL of the substrate/ATP mixture.
-
Incubate the plate for 30-60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding a stop solution.
-
Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence polarization assay.[9]
-
Read the signal on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value for kinase inhibition.
-
Data Presentation: Hypothetical Kinase Inhibition Data
| Kinase | Compound IC50 (µM) | Staurosporine (Control) IC50 (µM) |
| VEGFR-2 | 2.1 | 0.015 |
| EGFR | 15.8 | 0.020 |
| CDK2 | > 50 | 0.045 |
| SRC | 8.3 | 0.010 |
Western Blot Analysis of Downstream Signaling
This protocol is used to determine if the compound affects the phosphorylation status of proteins in a signaling pathway downstream of the target kinase within cancer cells.[10][11][12][13]
Protocol: Western Blot for Phospho-ERK
-
Cell Lysis:
-
Seed and treat cancer cells (e.g., HCT-116) with the compound at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Repeat the blotting process on the same membrane for total ERK and a loading control (e.g., GAPDH or β-actin).
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[10]
-
Visualization: Hypothetical Signaling Pathway
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Phase 2: In Vivo Efficacy Assessment
Following promising in vitro results, the next phase is to evaluate the compound's anti-tumor activity in a living organism using a xenograft mouse model.[14][15][16][17][18]
Protocol: Subcutaneous Xenograft Mouse Model
-
Cell Preparation and Implantation:
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Administration:
-
Formulate the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compound to the treatment group via oral gavage or intraperitoneal injection daily at one or more dose levels (e.g., 25, 50 mg/kg).
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Data Collection:
-
Study Endpoint and Tissue Collection:
-
Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period (e.g., 21-28 days).
-
Excise the tumors, weigh them, and preserve them for further analysis (e.g., histology, Western blot).
-
Data Presentation: Hypothetical In Vivo Efficacy Data
| Treatment Group | Day 0 Tumor Volume (mm³, Mean ± SEM) | Day 21 Tumor Volume (mm³, Mean ± SEM) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 125 ± 15 | 1550 ± 180 | - |
| Compound (25 mg/kg) | 128 ± 14 | 850 ± 110 | 45.2% |
| Compound (50 mg/kg) | 126 ± 16 | 475 ± 95 | 69.4% |
Experimental Workflow and Decision Logic
The following diagrams illustrate the overall experimental workflow and the logic for advancing the compound through the research pipeline.
Visualization: Overall Experimental Workflow
Caption: Phased experimental workflow from in vitro to in vivo.
Visualization: Decision-Making Logic
Caption: Decision tree for compound progression.
References
- 1. In vitro kinase assay [protocols.io]
- 2. Current status and future directions of high-throughput ADME screening in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. broadpharm.com [broadpharm.com]
- 7. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro kinase assay [bio-protocol.org]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. origene.com [origene.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumor xenograft model [bio-protocol.org]
- 18. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate synthesis.
Troubleshooting Guide
Low product yield is a common issue in organic synthesis. This guide addresses specific problems you might encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Poor quality of starting materials | Ensure all reactants (Ethyl acetoacetate, S-methylisothiourea sulfate, and Triethyl orthoformate) are pure and dry. Impurities can inhibit the reaction. |
| Ineffective catalyst or incorrect catalyst loading | The reaction is typically acid-catalyzed. Experiment with different acid catalysts such as HCl, H₂SO₄, or Lewis acids. Optimize the catalyst concentration; too much or too little can be detrimental. |
| Suboptimal reaction temperature | The reaction may require heating to proceed at an optimal rate. Systematically vary the temperature (e.g., from room temperature to reflux) to find the ideal condition. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Incorrect reaction time | Incomplete or prolonged reaction times can lead to low yields or side product formation. Monitor the reaction progress using TLC to determine the optimal duration. |
| Incorrect stoichiometry of reactants | While a 1:1:1 molar ratio is a good starting point, adjusting the stoichiometry, such as using a slight excess of one reactant, may improve the yield. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Self-condensation of ethyl acetoacetate | This can be minimized by controlling the reaction temperature and the rate of addition of the catalyst. |
| Formation of isomeric pyrimidines | The regioselectivity of the cyclization can sometimes be an issue. The choice of catalyst and solvent can influence the formation of the desired isomer. Screening different conditions is recommended. |
| Hydrolysis of the ester group | Ensure anhydrous conditions, as the presence of water can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Product is an oil or low-melting solid | If the product does not crystallize easily, purification by column chromatography on silica gel is the recommended method. |
| Co-elution of impurities during chromatography | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
| Product instability | The pyrimidine ring is generally stable, but the thioether group can be susceptible to oxidation. It is advisable to store the purified product under an inert atmosphere and at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and efficient method is a one-pot, three-component reaction, which is a variation of the Biginelli reaction. This involves the condensation of ethyl acetoacetate, S-methylisothiourea (often used as its sulfate salt), and a C1 electrophile like triethyl orthoformate in the presence of an acid catalyst.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The spots can be visualized under UV light.
Q3: What are the typical reaction conditions?
While optimal conditions should be determined experimentally, a good starting point is to use ethanol as a solvent and a catalytic amount of a strong acid like HCl or H₂SO₄. The reaction is often carried out at reflux temperature for several hours.
Q4: What is the expected yield for this synthesis?
The yield can vary significantly depending on the specific reaction conditions and the scale of the synthesis. With optimization, yields in the range of 60-80% can be expected.
Q5: Are there any safety precautions I should be aware of?
Standard laboratory safety practices should be followed. S-methylisothiourea and strong acids are corrosive and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyl acetoacetate
-
S-methylisothiourea sulfate
-
Triethyl orthoformate
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of ethyl acetoacetate (1 equivalent) and S-methylisothiourea sulfate (0.5 equivalents, as it contains two equivalents of the thiourea) in anhydrous ethanol, add triethyl orthoformate (1.1 equivalents).
-
Add a catalytic amount of concentrated HCl or H₂SO₄ to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Technical Support Center: Troubleshooting Common Side Reactions in Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during Biginelli synthesis of dihydropyrimidinones (DHPMs)?
A1: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea, is a cornerstone of pyrimidine synthesis. However, several side reactions can occur, impacting the yield and purity of the desired DHPMs. The most prevalent side reactions include the formation of Hantzsch-type dihydropyridines, Knoevenagel condensation products, and N-acylureas.
Q2: My Biginelli reaction is producing a fluorescent yellow byproduct. What is it and how can I prevent its formation?
A2: The fluorescent yellow byproduct is likely a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. To minimize the formation of this byproduct, consider the following troubleshooting steps:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the formation of the Hantzsch product.
-
Catalyst Selection: The choice of catalyst can influence the reaction pathway. Screening different Lewis or Brønsted acid catalysts may favor the Biginelli reaction.
-
Order of Addition: In some cases, adding the urea last can minimize its decomposition into ammonia.
Q3: I am observing a significant amount of unreacted starting materials and a low yield in my Biginelli reaction. What are the potential causes and solutions?
A3: Low conversion in the Biginelli reaction can be attributed to several factors. Here are some common causes and their solutions:
-
Inactive Catalyst: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, verify the concentration is appropriate.
-
Suboptimal Reaction Time and Temperature: The reaction may need more time or a moderate temperature increase to reach completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Poor Reactant Purity: Impurities in the aldehyde, β-ketoester, or urea can hinder the reaction. Ensure all starting materials are of high purity.
-
Inappropriate Solvent: The solvent plays a critical role in reactant solubility and reaction rate. While ethanol is commonly used, exploring other solvents or solvent-free conditions has been shown to enhance yields for specific substrates.
Q4: My crude product from the Biginelli reaction is difficult to purify due to the presence of N-acylurea byproducts. How can I address this?
A4: N-acylureas can form as byproducts when the β-ketoester reacts with urea in a competing pathway, complicating the purification process. Here are some strategies to manage this issue:
-
Characterization: N-acylureas can be identified through spectroscopic methods such as ¹H and ¹³C NMR, as well as mass spectrometry.
-
Reaction Condition Optimization: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.
-
Purification: Recrystallization is often an effective method for separating N-acylurea impurities from the desired DHPM product.[1] Careful selection of the recrystallization solvent is key to a successful purification.[1]
Q5: What are the primary challenges and side reactions in the Pinner synthesis of pyrimidines?
A5: The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a versatile method for preparing substituted pyrimidines. However, it is sensitive to reaction conditions and can be prone to side reactions. Common issues include:
-
Self-Condensation: Both the 1,3-dicarbonyl compound and the amidine can undergo self-condensation, leading to unwanted byproducts.
-
Hydrolysis: The amidine starting material and reaction intermediates can be susceptible to hydrolysis.
-
Incomplete Cyclization: The reaction may stall before the final ring-closing step is complete.
Q6: How can I improve the yield and minimize side reactions in my Pinner synthesis?
A6: To optimize the Pinner synthesis and avoid side reactions, consider the following critical parameters:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[2][3]
-
Anhydrous Conditions: It is crucial to maintain strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[2][3]
-
Base Selection: The choice and stoichiometry of the base are important for promoting the desired cyclization while minimizing self-condensation reactions.[2] Common bases include sodium ethoxide and potassium carbonate.[2]
-
Temperature Control: Low temperatures are often necessary to prevent the decomposition of thermally unstable intermediates.[3]
Troubleshooting Guides
Biginelli Reaction: Low Yield and Side Product Formation
This guide provides a systematic approach to troubleshooting low yields and the formation of major byproducts in the Biginelli reaction.
Caption: Troubleshooting workflow for the Biginelli reaction.
Competing Pathways in Biginelli Synthesis
This diagram illustrates the divergence of the main Biginelli pathway and the side reaction leading to the Hantzsch dihydropyridine.
Caption: Biginelli vs. Hantzsch reaction pathways.
Data Presentation
Table 1: Effect of Catalyst on Biginelli Reaction Yield
This table summarizes the effect of different Lewis acid catalysts on the yield of a model Biginelli reaction between benzaldehyde, ethyl acetoacetate, and urea.
| Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| ZnCl₂ (10) | 5 | 85 |
| FeCl₃ (10) | 4 | 92 |
| InCl₃ (10) | 3.5 | 95 |
| Bi(NO₃)₃·5H₂O (5) | 2.5 | 91 |
| Yb(OTf)₃ (10) | 2 | 96 |
Reaction conditions may vary between studies. Data is compiled for comparative purposes.
Table 2: Influence of Solvent on Biginelli Reaction Yield
The choice of solvent can significantly impact the yield of the Biginelli reaction. This table provides a comparison of different solvents for a typical reaction.
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| n-Hexane | 1.88 | 10 | 25 |
| Dichloromethane | 9.08 | 8 | 65 |
| Tetrahydrofuran (THF) | 7.52 | 6 | 78 |
| Acetonitrile | 37.5 | 4 | 88 |
| Ethanol | 24.55 | 5 | 82 |
| Solvent-free | - | 2 | 94 |
Data is generalized from multiple sources and specific results may vary based on substrates and catalysts used.[4][5]
Table 3: Optimization of Biginelli Reaction Conditions
This table illustrates the effect of temperature and reaction time on the yield of a Biginelli reaction catalyzed by HCl in water.[6]
| Entry | Temperature (°C) | Time (min) | HCl (mol%) | Yield (%) |
| 1 | 25 | 120 | 20 | 45 |
| 2 | 50 | 90 | 20 | 65 |
| 3 | 70 | 60 | 20 | 80 |
| 4 | 90 | 30 | 10 | 75 |
| 5 | 90 | 30 | 20 | 92 |
| 6 | 90 | 30 | 30 | 85 |
| 7 | 100 | 30 | 20 | 88 |
Experimental Protocols
Protocol 1: General Procedure for a Biginelli Synthesis of a Dihydropyrimidinone (DHPM)
This protocol provides a general framework for the synthesis of DHPMs, optimized to favor the desired product over common side products.[2]
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., sulfated zirconia, 50 mg)
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).
-
Stir the mixture at a controlled temperature of 60°C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
Protocol 2: General Procedure for a Pinner Synthesis of a Substituted Pyrimidine
This protocol outlines a general method for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.[2]
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Base (e.g., sodium ethoxide, 10 mmol)
-
Anhydrous ethanol
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amidine hydrochloride (10 mmol) in anhydrous ethanol.
-
Add the base (e.g., sodium ethoxide, 10 mmol) and stir the mixture for 30 minutes at room temperature.
-
To this mixture, add the 1,3-dicarbonyl compound (10 mmol) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If necessary, neutralize the mixture with a suitable acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
Protocol 3: Troubleshooting Crystallization for Product Purification
This protocol provides a step-by-step guide to recrystallization, a common and effective method for purifying pyrimidine derivatives.
References
Technical Support Center: Purification of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as S-methylisothiourea and diethyl ethoxymethylene malonate, side-products from competing reactions, and byproducts from the degradation of the target molecule. The specific impurity profile will depend on the synthetic route employed.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques for this compound are crystallization and column chromatography. The choice between these methods depends on the purity of the crude product and the nature of the impurities.
Q3: How can I select an appropriate solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[1] For pyrimidine derivatives, common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures of these with hexanes or heptane.[2] It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.
Q4: What are the recommended stationary and mobile phases for column chromatography of this compound?
A4: For normal-phase column chromatography, silica gel is a suitable stationary phase. A common mobile phase would be a gradient of ethyl acetate in hexane or dichloromethane in methanol.[3] For more polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[4]
Q5: My purified product appears as an oil instead of a solid. What should I do?
A5: Oiling out can occur if the melting point of the solid is lower than the boiling point of the solvent, or if the solution is supersaturated. Try using a lower boiling point solvent, or add a seed crystal to induce crystallization. Scratching the inside of the flask with a glass rod can also provide a surface for crystal nucleation.[1]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Solution |
| No crystal formation upon cooling | The solution is not supersaturated (too much solvent was added). | Concentrate the solution by evaporating some of the solvent and allow it to cool again.[5] |
| The compound is too soluble in the chosen solvent. | Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature.[5] | |
| Low recovery of crystals | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.[1] |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus is pre-heated. Add a small amount of hot solvent to redissolve any crystals that have formed. | |
| Colored impurities in the final product | Colored impurities are co-crystallizing with the product. | Treat the hot solution with a small amount of activated charcoal before filtration to adsorb the colored impurities. |
| Oiling out instead of crystallization | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower boiling point solvent or a solvent mixture.[6] |
| The solution is highly supersaturated. | Try cooling the solution more slowly to promote gradual crystal growth. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of the product from impurities | Inappropriate mobile phase polarity. | Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.[3] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Product is eluting too quickly (low retention) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate system). |
| Product is not eluting from the column (high retention) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Streaking or tailing of bands | The compound is not fully soluble in the mobile phase as it passes through the column. | Add a small amount of a more polar solvent to the mobile phase. |
| The silica gel is too acidic or basic. | Use deactivated silica gel or add a small amount of a modifier (e.g., triethylamine for basic compounds) to the mobile phase. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).
-
Loading: Carefully add the prepared slurry of the crude product onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., to 10%, 15%, etc. ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: A logical workflow for troubleshooting purification issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for optimizing nucleophilic aromatic substitution (SNAr) reactions on pyrimidines.
Troubleshooting Guide
This guide addresses common issues encountered during SNAr reactions on pyrimidine substrates.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| 1. Low to No Product Yield | a. Insufficiently activated pyrimidine ring: The pyrimidine ring may lack sufficient electron-withdrawing groups to facilitate nucleophilic attack.[1] b. Poor leaving group: The leaving group's ability to depart affects the reaction rate.[1][2][3] c. Weak nucleophile: The attacking species may not be nucleophilic enough.[1] d. Low reaction temperature: The reaction may require more thermal energy.[1] e. Inappropriate solvent: The solvent may not be suitable for the reaction.[1] f. Unsuitable or weak base: The base may not be strong enough to facilitate the reaction.[1] | a. Ensure the pyrimidine ring has electron-withdrawing groups (e.g., nitro, cyano, halo) positioned to activate the substitution site.[1] b. Use a substrate with a better leaving group. The general reactivity order for SNAr is F > Cl > Br > I.[1] c. Increase the nucleophilicity. For example, use an alkoxide instead of an alcohol by adding a strong base.[1] d. Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[1] e. Use a polar aprotic solvent like DMF, DMSO, or THF to solvate the nucleophile.[1] f. For amine nucleophiles, use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For alcohol nucleophiles, a stronger base like sodium hydride (NaH) is often required.[1] |
| 2. Formation of Multiple Products / Isomers | a. Competing reaction at different positions (e.g., C2 vs. C4): The nucleophile may attack multiple sites on the pyrimidine ring.[1][4] b. Di-substitution instead of mono-substitution: The nucleophile may substitute more than one leaving group.[1] | a. Regioselectivity on di-substituted pyrimidines (like 2,4-dichloropyrimidine) is influenced by the electronic environment. Substitution at C4 is generally favored.[1][4] Electron-donating groups at C5 or C6 can direct attack to C2, while electron-withdrawing groups at C5 enhance C4 reactivity.[1] Modifying the nucleophile can also influence selectivity.[1] b. Use a stoichiometric amount of the nucleophile, lower the reaction temperature, or consider a less reactive nucleophile.[1] |
| 3. Side Reactions | a. Solvolysis: The solvent may act as a nucleophile, competing with the intended nucleophile.[1][5] b. Hydrolysis: Water in the reaction mixture can react with the starting material or product.[1] c. Ring-opening or degradation: Harsh reaction conditions can destroy the pyrimidine ring.[1] | a. Use a non-nucleophilic solvent. If a nucleophilic solvent like an alcohol is necessary, it can sometimes be used as the limiting reagent if it is also the nucleophile.[1] b. Ensure anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1] c. Use milder bases and lower reaction temperatures to avoid degradation.[1] |
| 4. Difficulty in Product Purification | a. Highly polar product: The product may be difficult to separate from polar byproducts or residual base.[1] b. Contamination with starting materials: Unreacted starting materials can co-elute with the product. | a. Perform an aqueous workup to remove inorganic salts and water-soluble impurities. Acid-base extraction can be effective for separating basic or acidic products/impurities. Recrystallization is often a good purification method for solid products.[1] b. If column chromatography is necessary, try different solvent systems or a specialized stationary phase.[1] |
Frequently Asked Questions (FAQs)
Q1: Why does nucleophilic aromatic substitution on pyrimidines typically occur at the C2, C4, and C6 positions? A1: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the ring electron-deficient and thus susceptible to nucleophilic attack.[1][6][7] When a nucleophile attacks the C2, C4, or C6 positions, the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms, which stabilizes the intermediate.[1][7]
Q2: On a di-substituted pyrimidine like 2,4-dichloropyrimidine, which position is more reactive? A2: Generally, substitution occurs preferentially at the C4 position.[1][4] The LUMO coefficient is higher at C4 compared to C2, making it more electrophilic.[4] There may also be less steric hindrance and less electrostatic repulsion from the nitrogen lone pairs at the C4 position compared to the C2 position, which is situated between two nitrogen atoms.[4]
Q3: How do substituents on the pyrimidine ring affect the regioselectivity of SNAr reactions? A3: Substituents significantly impact regioselectivity. For 2,4-disubstituted pyrimidines:
-
Electron-donating groups (EDGs) at the C5 or C6 position can direct nucleophilic attack to the C2 position.[1]
-
Electron-withdrawing groups (EWGs) at the C5 position generally enhance reactivity at the C4 position.[1]
Q4: What is the role of the base in SNAr reactions on pyrimidines? A4: The role of the base depends on the nucleophile:
-
Amine Nucleophiles: Amines are typically neutral nucleophiles. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the acid (e.g., HCl) that is formed during the reaction.[1]
-
Alcohol Nucleophiles: Alcohols are generally weak nucleophiles. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is used to deprotonate the alcohol to form the more nucleophilic alkoxide anion.[1]
Q5: Which solvents are best for nucleophilic substitution on pyrimidines? A5: Polar aprotic solvents such as DMF, DMSO, THF, and acetonitrile are generally recommended as they can solvate the nucleophile and facilitate the reaction.[1][8] In some cases, alcohols are used as solvents, but one must be aware of the potential for solvolysis.[1][5]
Experimental Protocols
General Protocol for Amination of a Chloropyrimidine
This protocol describes a general procedure for the reaction of a chloropyrimidine with an amine nucleophile. Conditions such as temperature and reaction time should be optimized for specific substrates.
Materials:
-
Chloropyrimidine (1.0 eq.)
-
Amine nucleophile (1.0–1.2 eq.)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
-
Non-nucleophilic base (e.g., TEA, DIPEA) (1.5–2.0 eq.)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chloropyrimidine and the anhydrous solvent.[1]
-
Add the amine nucleophile to the flask.[1]
-
Add the non-nucleophilic base to the reaction mixture.[1]
-
Stir the reaction mixture at the desired temperature (this can range from room temperature to 80-120 °C).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove inorganic salts and water-soluble impurities.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
Data Tables
Table 1: Reactivity of Common Leaving Groups in SNAr
| Leaving Group | General Reactivity |
| F | Most Reactive |
| Cl | Reactive |
| Br | Less Reactive |
| I | Least Reactive |
| This trend is for the rate-determining addition step of the SNAr mechanism.[1] |
Table 2: Recommended Solvent and Base Combinations
| Nucleophile Type | Recommended Solvents | Recommended Bases | Purpose of Base |
| Primary/Secondary Amines | DMF, DMSO, THF, Acetonitrile | TEA, DIPEA | Acid scavenger |
| Alcohols | DMF, DMSO, THF | NaH, KHMDS, t-BuOK | Deprotonate nucleophile |
| Thiols | DMF, DMSO, THF | NaH, K2CO3, Cs2CO3 | Deprotonate nucleophile |
Visualizations
Caption: Troubleshooting workflow for low product yield in pyrimidine SNAr.
Caption: Factors influencing regioselectivity in SNAr on 2,4-dichloropyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A related synthesis for Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate involves the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate in the presence of a base to form the 4-oxopyrimidine sodium salt. This intermediate is then treated with a chlorinating agent like phosphorus oxychloride.[1] For the target molecule, a similar condensation with a different dicarbonyl starting material would be expected.
Q2: What are the critical process parameters to monitor during the synthesis?
Based on general principles of pyrimidine synthesis, the following parameters are crucial:
-
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. Exothermic reactions are possible, especially during the cyclization step, and require careful monitoring and control to prevent runaway reactions.
-
pH/Base Concentration: The basicity of the reaction medium is critical for the condensation step. The choice and amount of base can affect the yield and purity of the product.
-
Purity of Starting Materials: The purity of S-methylisothiourea and the dicarbonyl compound is essential. Impurities in the starting materials can lead to the formation of side products that may be difficult to remove.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is important to determine the optimal reaction time and avoid the formation of degradation products.
-
Mixing/Agitation: In a large-scale setting, efficient mixing is crucial to ensure uniform temperature and concentration throughout the reactor, which helps to minimize the formation of localized hot spots and byproducts.
Q3: What are some potential side reactions to be aware of?
In pyrimidine synthesis, several side reactions can occur:
-
Incomplete Cyclization: The reaction may not go to completion, leaving unreacted starting materials or stable intermediates in the reaction mixture.
-
Formation of Isomers: Depending on the reactants and reaction conditions, the formation of isomeric pyrimidine derivatives is possible.
-
Hydrolysis: The ester group of the product can be susceptible to hydrolysis under certain pH and temperature conditions, leading to the corresponding carboxylic acid.
-
Dimerization or Polymerization: Reactive intermediates, if not consumed in the desired reaction pathway, could potentially dimerize or polymerize.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion.- Consider extending the reaction time or moderately increasing the temperature. |
| Suboptimal reaction conditions | - Optimize the base concentration and choice of solvent.- Ensure anhydrous conditions if the reaction is sensitive to moisture. | |
| Impure starting materials | - Verify the purity of S-methylisothiourea and the dicarbonyl reactant using appropriate analytical techniques. | |
| Presence of Impurities | Unreacted starting materials | - Optimize reaction stoichiometry and reaction time. |
| Formation of side products | - Adjust the reaction temperature to disfavor the side reaction.- Modify the order of addition of reagents.- Investigate the effect of different catalysts or solvents. | |
| Difficulty in Product Isolation/Purification | Product is an oil or difficult to crystallize | - Screen different solvent systems for crystallization.- Consider purification by column chromatography on a small scale to identify optimal conditions for large-scale purification. |
| Product co-precipitates with salts | - Ensure complete removal of inorganic salts by washing with water during workup. | |
| Exothermic Reaction/Runaway | Poor heat dissipation at scale | - Ensure the reactor has adequate cooling capacity.- Consider a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.- Dilute the reaction mixture with a suitable solvent to increase the thermal mass. |
Experimental Protocols
While a specific, detailed protocol for the large-scale synthesis of this compound is not publicly available, a representative laboratory-scale procedure for a similar pyrimidine synthesis is provided below for illustrative purposes. Note: This is a generalized procedure and must be adapted and optimized for the specific target molecule and scale of operation.
Illustrative Lab-Scale Synthesis of a 2-(Methylthio)pyrimidine Derivative
Materials:
-
S-methylisothiourea sulfate
-
Appropriate β-ketoester (e.g., ethyl 2-acetyl-3-oxobutanoate)
-
Base (e.g., sodium ethoxide in ethanol)
-
Ethanol (anhydrous)
-
Hydrochloric acid (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of S-methylisothiourea free base: S-methylisothiourea sulfate can be converted to the free base by treatment with a suitable base. A published procedure for the preparation of S-methyl isothiourea sulfate involves reacting thiourea with methyl sulfate.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketoester in anhydrous ethanol.
-
Addition of Base and S-methylisothiourea: To the stirred solution, add a solution of sodium ethoxide in ethanol, followed by the S-methylisothiourea free base.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
General Synthetic Pathway for 2-(Methylthio)pyrimidines
Caption: A generalized synthetic pathway for the target molecule.
References
Preventing degradation of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its storage and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is typically between 2-8°C. It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and moisture.
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to three main degradation pathways:
-
Oxidation: The methylthio group (-SCH₃) is prone to oxidation, which can form the corresponding sulfoxide and sulfone derivatives. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.
-
Hydrolysis: The ethyl ester group can undergo hydrolysis to the corresponding carboxylic acid, particularly in the presence of moisture and either acidic or basic conditions.
-
Photodegradation: Pyrimidine derivatives can be sensitive to light, especially UV radiation, which can lead to complex degradation pathways and the formation of impurities.[1]
Q3: How can I tell if my sample of this compound has degraded?
A3: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown) or a change in the physical state of the solid (e.g., clumping or melting). However, significant degradation can occur without any visible changes. The most reliable way to assess the purity and detect degradation products is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Q4: Is it safe to store the compound in solution?
A4: Storing this compound in solution for extended periods is generally not recommended as it can accelerate degradation. If you need to prepare a stock solution, use a high-purity, anhydrous aprotic solvent. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. For short-term storage, keep the solution at -20°C or -80°C.
Q5: What type of container is best for storing this compound?
A5: To protect the compound from light and moisture, it is best to use amber glass vials with tight-fitting caps. For highly sensitive applications, vials with a polytetrafluoroethylene (PTFE)-lined cap are recommended to ensure an inert seal.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter.
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of the compound leading to a lower effective concentration or interference from degradation products. | 1. Verify Purity: Check the purity of your compound using a suitable analytical method like HPLC. 2. Use a Fresh Sample: If degradation is confirmed, use a fresh, high-purity batch of the compound. 3. Review Procedures: Ensure your storage and handling procedures align with the recommended guidelines. |
| Change in the physical appearance of the solid (e.g., color change, clumping). | Exposure to light, moisture, or elevated temperatures. | 1. Discard the Sample: The purity of the sample is likely compromised and it should be discarded. 2. Improve Storage: Ensure future samples are stored in a dark, dry, and refrigerated environment. Using a desiccator can help minimize moisture exposure. |
| Precipitation or color change observed in a stock solution. | Compound degradation or poor solubility in the chosen solvent. | 1. Prepare Fresh Solutions: Always prepare stock solutions fresh before use whenever possible. 2. Assess Solubility: Visually inspect for any signs of precipitation. You may need to perform a solubility test to determine the optimal solvent and concentration. 3. Filter the Solution: If you suspect minor degradation or precipitation, you can filter the solution through a 0.22 µm syringe filter before use, but be aware that the concentration of the active compound may be reduced. |
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound.
Caption: Potential degradation pathways of the target compound.
Experimental Protocols
Stability-Indicating HPLC Method
This section details a general-purpose High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of this compound and separating it from its potential degradation products.
Objective: To develop a stability-indicating reverse-phase HPLC method for the quantitative determination of this compound in the presence of its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample to be tested at a similar concentration using the same diluent.
Forced Degradation Studies Workflow:
The following workflow can be used to generate potential degradation products and validate the stability-indicating nature of the HPLC method.
Caption: Workflow for forced degradation studies.
By following these guidelines, researchers can minimize the degradation of this compound, ensuring the integrity and reliability of their experimental results.
References
Technical Support Center: Resolving Solubility Issues in Biological Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address compound solubility challenges in biological assays.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: My compound precipitates immediately after I dilute my DMSO stock into aqueous assay buffer.
Possible Causes:
-
Low Aqueous Solubility: The most common reason is that the compound is poorly soluble in water.[1][2] When the DMSO stock is diluted, the compound is exposed to a primarily aqueous environment where it can no longer stay in solution.[1][2]
-
Concentration Too High: The final concentration of the compound in the assay buffer exceeds its solubility limit. Even if a compound has moderate solubility, creating a highly concentrated working solution can cause it to crash out.[1][2]
-
Buffer Composition: The pH, salt concentration, or other components of your assay buffer may negatively impact the solubility of your specific compound.
Solutions:
-
Optimize the Dilution Protocol: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed assay medium or buffer.[3] Mix this intermediate dilution vigorously and immediately before performing the final dilution into the assay plate.[3] This gradual introduction to the aqueous environment can sometimes prevent immediate precipitation.[1]
-
Lower the Final Concentration: If possible, reduce the highest concentration of the compound tested in your assay. Many compounds with solubility issues may still provide reliable data at lower, more soluble concentrations.[1]
-
Use Solubility Enhancers:
-
Serum or Albumin: If compatible with your assay, adding bovine serum albumin (BSA) or using a serum-containing medium can help solubilize lipophilic compounds.
-
Detergents: For biochemical (cell-free) assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can aid solubility.[4] Note that detergents are generally not suitable for cell-based assays as they can disrupt cell membranes.[4]
-
-
Physical Dissolution Aids:
-
Sonication: After dilution, briefly sonicate the solution in a water bath to help break up precipitate and encourage dissolution.[5]
-
Warming: Gently warming the assay buffer (e.g., to 37°C) before adding the compound stock can sometimes improve solubility, but be cautious as heat can degrade unstable compounds.[5][6]
-
Issue 2: I'm observing inconsistent results and high variability in my dose-response curves.
Possible Causes:
-
Compound Precipitation at Higher Concentrations: Your compound may be soluble at lower concentrations but precipitating at the higher end of your dilution series. This leads to an inaccurate effective concentration in the assay, causing high variability in your results.[1][2]
-
Stock Solution Instability: The compound may be precipitating out of the DMSO stock solution over time, especially if stored improperly or subjected to repeated freeze-thaw cycles.[3][5]
-
Inconsistent DMSO Concentration: If serial dilutions are not prepared carefully, the final DMSO concentration can vary across your assay plate, leading to inconsistent cellular effects.[7]
Solutions:
-
Visually Inspect for Precipitation: Before adding your compound dilutions to the assay plate, carefully inspect the tubes or wells for any visible precipitate. Centrifuge the plate or tubes briefly and look for a pellet.
-
Determine Kinetic Solubility: Measure the solubility of your compound directly in the assay buffer. This can be done by making a series of dilutions, incubating them for a set period, filtering or centrifuging to remove precipitate, and then measuring the concentration of the soluble compound using techniques like HPLC or UV spectroscopy.[1][8]
-
Proper Stock Solution Handling:
-
Maintain Consistent DMSO Concentration: When preparing your serial dilutions, perform the dilution series in 100% DMSO first. Then, dilute each concentration into the assay medium to ensure the final DMSO percentage is the same across all wells.[5][7]
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO I can use in my cell-based assay?
A1: The tolerance to DMSO is highly cell-type dependent.[7][9] As a general rule, it is critical to keep the final concentration of DMSO as low as possible.[5]
| DMSO Concentration | General Effects & Recommendations |
| ≤ 0.1% | Generally considered safe for most cell lines, including sensitive primary cells. Recommended for long-term exposure studies.[5][7] |
| 0.1% - 0.5% | A widely recommended upper limit for many cell-based assays.[5] Most robust cell lines tolerate this range for up to 72 hours.[7] |
| 0.5% - 1.0% | Can cause cytotoxicity and affect cellular processes in some cell lines.[7] Use with caution and only for short exposure times. |
| > 1.0% | Often leads to significant cytotoxicity, apoptosis, and membrane damage.[7] Generally should be avoided. |
Crucially, you must always include a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO as your test wells to account for any effects of the solvent itself.[3][5]
Q2: Are there alternative solvents I can use if my compound is not soluble in DMSO?
A2: Yes, though DMSO is the most common, other solvents can be used depending on your compound's properties and assay compatibility. These include:
-
Ethanol
-
Methanol
-
Dimethylformamide (DMF)
When using any alternative solvent, you must first determine its toxicity profile for your specific cell line and establish a safe concentration range, just as you would for DMSO.[1]
Q3: How can I prepare a stock solution of a difficult-to-dissolve compound?
A3: Creating a homogenous, high-concentration stock solution is the critical first step.
Caption: Workflow for preparing a compound stock solution.
Q4: Can changing the pH of my buffer help with solubility?
A4: Yes, for ionizable compounds, adjusting the pH of the assay buffer can significantly improve solubility.[4][10] For acidic compounds, increasing the pH (making the buffer more basic) can increase solubility. Conversely, for basic compounds, decreasing the pH (making the buffer more acidic) can help.[10] However, you must ensure that the new buffer pH is compatible with your target protein or cells and does not affect the assay's performance.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a concentrated stock solution of a test compound in 100% DMSO.
Materials:
-
Test compound (powder form)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
Methodology:
-
Calculate the required mass of the compound needed to achieve a 10 mM concentration in a specific volume of DMSO. (Mass = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L)).
-
Carefully weigh the calculated amount of the compound and transfer it into a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Gently vortex the tube until the compound is completely dissolved.[5] Avoid overly vigorous mixing to prevent splashing.[5]
-
Visually inspect the solution against a light source to ensure there are no undissolved particulates.[3]
-
If the compound does not dissolve completely with vortexing:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[3][5]
-
Store the aliquots at -20°C or -80°C, protected from light.[3]
Protocol 2: Serial Dilution for a Dose-Response Experiment
Objective: To prepare a series of compound concentrations for a dose-response assay while maintaining a constant final DMSO concentration.
Methodology:
Caption: Serial dilution workflow ensuring consistent solvent concentration.
-
Prepare Dilution Series in DMSO:
-
Final Dilution into Assay Medium:
-
For each concentration in the DMSO series, perform the final dilution step into the assay medium.
-
For example, to achieve a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution (e.g., add 1 µL of each DMSO stock to 999 µL of assay medium).
-
Crucially, this dilution factor must be the same for all concentrations.
-
-
Vehicle Control: Prepare a vehicle control by diluting 100% DMSO into the assay medium at the exact same final concentration used for your test compounds (e.g., 0.1%).[5]
-
Mixing: Immediately after adding the DMSO stock to the assay medium, mix thoroughly by pipetting or vortexing to prevent the compound from precipitating.[3]
-
Add the final diluted compound solutions to the assay plates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Identifying and characterizing impurities in Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate. The information provided is designed to assist in the identification and characterization of impurities that may be encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Based on common synthetic routes, the most probable impurities include unreacted starting materials, intermediates, byproducts of side reactions, and degradation products. These can include:
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Starting Materials: S-methylisothiourea and Diethyl ethoxymethylene malonate.
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Intermediates: Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (the tautomer of the 4-oxo intermediate).
-
Byproducts: Ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate, which can result from the displacement of other groups on the pyrimidine ring. Over-methylated pyrimidine derivatives are also a possibility.
-
Degradation Products: Hydrolysis of the ester group can lead to the corresponding carboxylic acid.
Q2: I am observing an unexpected peak in my HPLC analysis. How can I identify it?
A2: An unexpected peak can be an impurity. To identify it, a systematic approach is recommended. First, ensure the peak is not an artifact from the HPLC system or sample preparation. If the peak is genuine, techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can provide the molecular weight of the unknown compound. Further characterization using tandem MS (MS/MS) can reveal fragmentation patterns, offering clues to its structure. For complete structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.
Q3: My NMR spectrum shows signals that do not correspond to the main compound. What could they be?
A3: Unidentified signals in an NMR spectrum are likely due to impurities. Compare the chemical shifts and coupling constants of these signals with the known spectra of potential impurities. For instance, the presence of a broad singlet in the 10-12 ppm range could indicate a carboxylic acid proton from a hydrolysis product. Additional 2D NMR experiments, such as COSY and HMBC, can help in piecing together the structure of the impurity.
Q4: How can I quantify the levels of impurities in my sample?
A4: Quantitative analysis of impurities is typically performed using a validated HPLC method with a suitable detector, most commonly a UV detector. A reference standard for each impurity is required for accurate quantification. If a reference standard is not available, the concentration of the impurity can be estimated using the principle of relative response factor (RRF) with respect to the main compound, assuming the impurity has a similar UV absorption profile.
Troubleshooting Guides
Issue 1: Presence of a Major Impurity with a Higher Molecular Weight in Mass Spectrometry
-
Possible Cause: This could be a byproduct formed by the addition of a synthetic fragment to the main compound, such as in an over-methylation reaction or the formation of a bis-methylthio derivative.
-
Troubleshooting Steps:
-
Confirm Molecular Weight: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition of the impurity.
-
Analyze Fragmentation Pattern: Perform MS/MS analysis to identify characteristic fragments that can help in structure elucidation.
-
Review Synthesis Route: Examine the synthetic pathway for potential side reactions that could lead to the observed molecular weight. For example, the reaction of the 4-chloro intermediate with methanethiol could lead to the formation of a bis-methylthio impurity.
-
Purification: Employ purification techniques like preparative HPLC or column chromatography with a different stationary or mobile phase to isolate the impurity for further characterization.
-
Issue 2: Appearance of a More Polar Impurity in the HPLC Chromatogram
-
Possible Cause: A more polar impurity often indicates hydrolysis of an ester or other functional groups. In this case, the hydrolysis of the ethyl ester to a carboxylic acid is a likely candidate.
-
Troubleshooting Steps:
-
pH Check: Analyze the pH of your sample and mobile phase, as acidic or basic conditions can promote hydrolysis.
-
LC-MS Analysis: Confirm the identity of the peak by checking for a molecular ion corresponding to the carboxylic acid derivative.
-
Forced Degradation Study: Intentionally degrade a sample of the pure compound under acidic and basic conditions to see if the peak corresponding to the polar impurity increases.
-
Sample Handling: Ensure that samples are stored in appropriate conditions (e.g., neutral pH, low temperature) to prevent degradation.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a typical batch of this compound, illustrating a potential impurity profile.
| Impurity Name | Retention Time (min) | Area (%) | Specification Limit (%) |
| Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate | 4.2 | 0.15 | ≤ 0.20 |
| 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid | 3.5 | 0.08 | ≤ 0.15 |
| Ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate | 9.8 | 0.12 | ≤ 0.15 |
| Unknown Impurity 1 | 6.7 | 0.05 | ≤ 0.10 |
| Unknown Impurity 2 | 8.1 | 0.03 | ≤ 0.10 |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
Protocol 2: Mass Spectrometry (MS) Characterization
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)
-
Scan Range: m/z 50-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV
Protocol 3: NMR Spectroscopy Characterization
-
Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)
-
Spectrometer: 400 MHz or higher
-
Experiments:
-
¹H NMR: To identify proton environments.
-
¹³C NMR: To identify carbon environments.
-
DEPT-135: To distinguish between CH, CH₂, and CH₃ groups.
-
COSY: To establish proton-proton correlations.
-
HSQC: To establish one-bond proton-carbon correlations.
-
HMBC: To establish long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.
-
Visualizations
Caption: Workflow for the identification and characterization of an unknown impurity.
Caption: Potential sources of impurities in the synthesis of the target compound.
Technical Support Center: Managing Reaction Regioselectivity in Di-substituted Pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction regioselectivity in di-substituted pyrimidines. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position generally more reactive than the C2 position in nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidines?
A1: The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the C2, C4, and C6 positions. In 2,4-dichloropyrimidines, the C4 position is typically more reactive towards nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during the attack at C4. However, the actual selectivity is a delicate balance of electronic and steric factors, which can lead to mixtures of products if not carefully controlled.
Q2: How can I favor SNAr substitution at the C2 position over the C4 position on a 2,4-dichloropyrimidine?
A2: To achieve C2 selectivity, you can modulate the electronic properties of the pyrimidine ring. A common and effective strategy is to introduce an electron-donating group (EDG), such as a methoxy (-OMe) or methylamino (-NHMe) group, at the C6 position. The presence of an EDG alters the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position more electrophilic and thus more susceptible to nucleophilic attack. In some cases, computational modeling can be a powerful tool to predict the outcome of these sensitive reactions.
Q3: My SNAr reaction is sluggish and non-selective. What can I do to improve it?
A3: If you are experiencing issues with a standard SNAr reaction, consider the following troubleshooting steps:
-
Increase Electrophilicity: The pyrimidine ring can be further activated towards nucleophilic attack by introducing a strong electron-withdrawing group, such as a methylsulfonyl (-SO2CH3) group.
-
Change the Leaving Group: The reactivity of halogens in SNAr reactions on pyrimidines generally follows the order: 4-Cl > 2-Cl >> 5-Cl. For other reaction types, changing the halogen (e.g., to Br or I) can significantly alter reactivity and selectivity.
-
Employ Catalysis: Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) are powerful alternatives to SNAr for forming C-C and C-heteroatom bonds and can offer different regioselectivity profiles.
Q4: How can I achieve substitution at the C5 position of a di-substituted pyrimidine?
A4: The C5 position of the pyrimidine ring is the most electron-rich and is generally unreactive towards nucleophiles. To functionalize this position, methods such as directed metalation or C-H activation are typically required. Palladium catalysis, for instance, can be used for the direct C-H arylation of pyrimidine nucleosides, selectively activating the C5-H bond for coupling with aryl halides.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloropyrimidine.
-
Symptom: A mixture of C2 and C4 substituted products is obtained.
-
Possible Causes & Solutions:
-
Inherent Reactivity: The C4 position is generally more reactive. To favor C2 substitution, consider introducing an electron-donating group at C6.
-
Steric Hindrance: A bulky nucleophile may favor attack at the less sterically hindered position. Conversely, a bulky substituent on the pyrimidine ring can influence the site of attack.
-
Reaction Conditions: Temperature, solvent, and base can all influence the regioselectivity. Systematically screen these parameters to optimize for the desired isomer.
-
Problem 2: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling.
-
Symptom: The desired cross-coupled product is not formed or is obtained in low yield.
-
Possible Causes & Solutions:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that is activated in situ. The choice of ligand is also critical.
-
Incorrect Reaction Conditions: Cross-coupling reactions are sensitive to the choice of base, solvent, and temperature. Consult literature for optimized conditions for the specific type of coupling reaction (e.g., Suzuki, Sonogashira).
-
Poor Quality Reagents: Ensure that the boronic acid (for Suzuki), organotin reagent (for Stille), or terminal alkyne (for Sonogashira) is pure. Anhydrous and oxygen-free conditions are often necessary.
-
Data Presentation
Table 1: Regioselectivity of Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid.
| Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of C4-product (%) | C4:C2 Ratio |
| Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | >92:8 |
| Pd(PPh₃)₄ (5) | K₂CO₃ | THF | 100 | 24 | 65 | >92:8 |
| Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 100 | 24 | 58 | >92:8 |
| Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane | 150 (MW) | 0.25 | 85 | >95:5 |
Table 2: Regioselectivity of Amination of 6-Aryl-2,4-dichloropyrimidines.
| C6-Aryl Group | Amine | Base | Catalyst | Solvent | Temp (°C) | C4:C2 Ratio |
| 4-Fluorophenyl | Dibutylamine | K₂CO₃ | None | DMAc | RT | 70:30 |
| 4-Fluorophenyl | Dibutylamine | LiHMDS | Pd₂(dba)₃/dppf | Toluene | 100 | >95:5 |
| 4-Fluorophenyl | Aniline | K₂CO₃ | None | DMAc | 100 | >95:5 |
Table 3: Regioselectivity of Thiolation of 2,4-Dichloropyrimidine.
| Thiol | Precatalyst | Solvent | C2:C4 Ratio |
| 1-Octanethiol | (η³-allyl)PdCl(IPr) | Toluene | 19:1 |
| Thiophenol | (η³-allyl)PdCl(IPr) | Toluene | >20:1 |
| 2-Methyl-2-propanethiol | (η³-allyl)PdCl(IPr) | Toluene | 1:1.3 |
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Suzuki Coupling of 2,4-Dichloropyrimidines (Microwave-Assisted)
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.1 mmol), and potassium carbonate (3.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%).
-
Add 1,4-dioxane (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidines with Aliphatic Amines
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the 6-aryl-2,4-dichloropyrimidine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).
-
Add anhydrous toluene (5 mL).
-
Add the aliphatic secondary amine (1.2 mmol).
-
Add LiHMDS (1.0 M in THF, 1.3 mL, 1.3 mmol) dropwise at room temperature.
-
Heat the reaction mixture at 100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Sonogashira Coupling of Halopyrimidines
-
To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add the halopyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (0.1 eq.).
-
Add anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0-3.0 eq.).
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw technique.
-
Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water or brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Mandatory Visualizations
Caption: Factors influencing regioselectivity in di-substituted pyrimidine reactions.
Caption: Troubleshooting workflow for managing regioselectivity.
Technical Support Center: Anhydrous Reaction Conditions for Pyrimidine Esters
Welcome to the technical support center for handling pyrimidine esters under anhydrous conditions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals prevent unwanted hydrolysis of pyrimidine esters during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions critical when working with pyrimidine esters?
A1: Pyrimidine esters, like many esters, are susceptible to hydrolysis, a reaction where water cleaves the ester bond to form a carboxylic acid and an alcohol.[1][2][3] This side reaction can significantly reduce the yield of the desired pyrimidine ester and introduce impurities that may be difficult to remove.[4] In the context of pyrimidine chemistry, where starting materials can be complex and expensive, maximizing yield and purity is crucial.[5] Therefore, maintaining anhydrous (water-free) conditions is essential to prevent this unwanted hydrolysis.
Q2: What are the primary sources of water contamination in a reaction?
A2: Water can be introduced into a reaction from several sources:
-
Solvents: Many organic solvents are hygroscopic and absorb moisture from the atmosphere.[4]
-
Reagents: Starting materials and reagents may contain residual water from their synthesis or purification, or they may be hygroscopic themselves.
-
Glassware: Water can adsorb onto the surface of glassware.[6]
-
Atmosphere: The laboratory atmosphere contains moisture, which can enter the reaction vessel if it is not properly sealed and protected by an inert atmosphere.[6][7]
Q3: How can I effectively remove water from my reaction solvent?
A3: Several methods can be used to dry solvents, with the choice depending on the solvent and the required level of dryness.[8]
-
Drying Agents: Stirring the solvent with a suitable anhydrous inorganic salt (desiccant) is a common method.[8][9] The choice of drying agent is critical as some can react with certain solvents or the reagents in your reaction.[10]
-
Molecular Sieves: These are aluminosilicates with a precise pore size that can selectively adsorb water.[11][12] 3Å molecular sieves are particularly effective for drying a wide range of organic solvents.[4]
-
Distillation: Distilling the solvent from a suitable drying agent (e.g., calcium hydride for hydrocarbons and ethers, sodium/benzophenone for ethers) is a highly effective method for achieving very low water content.[4][8]
Q4: What is an inert atmosphere, and why is it necessary?
A4: An inert atmosphere consists of a gas that does not react with the components of your reaction, such as nitrogen or argon.[7][13] It is used to displace the air in the reaction vessel, thereby preventing moisture and oxygen from coming into contact with the reaction mixture.[6][7] This is typically achieved using a Schlenk line or a glovebox.[6][13]
Q5: My pyrimidine ester is still hydrolyzing despite taking precautions. What should I check?
A5: If you are still observing hydrolysis, consider the following troubleshooting steps:
-
Verify Solvent Dryness: Use a Karl Fischer titrator to accurately measure the water content of your solvent.[4] Visual inspection of drying agents is not always a reliable indicator of dryness.
-
Check Reagent Purity: Your starting materials, including the pyrimidine precursor and any bases or catalysts, may be a source of water. Consider drying them in a vacuum oven (if they are thermally stable) or storing them over a desiccant in a desiccator.
-
Proper Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum immediately before use to remove adsorbed water.[7]
-
Inert Gas Purity: Use high-purity inert gas and consider passing it through a drying column to remove any trace moisture.[13]
-
Reaction Temperature: Higher reaction temperatures can sometimes accelerate the rate of hydrolysis. If possible, try running the reaction at a lower temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of pyrimidine ester and presence of corresponding carboxylic acid. | Incomplete drying of solvent. | Dry the solvent over freshly activated 3Å molecular sieves for at least 48 hours, or distill from an appropriate drying agent.[4][12] Verify dryness with Karl Fischer titration. |
| Contaminated starting materials or reagents. | Dry solid reagents in a vacuum oven (if stable) or store in a desiccator. Ensure liquid reagents are stored under an inert atmosphere and handled with dry syringes.[14] | |
| Inadequate inert atmosphere technique. | Ensure a positive pressure of inert gas is maintained throughout the reaction. Use proper Schlenk line or glovebox techniques.[6][7] Purge the reaction vessel with inert gas for a sufficient time before adding reagents. | |
| Reaction fails to go to completion. | Hydrolysis of a key intermediate. | Re-evaluate the reaction conditions to ensure they are strictly anhydrous at every step. Consider if any reagents being added could be introducing water. |
| Formation of unexpected byproducts. | Water-mediated side reactions. | In addition to rigorous drying, ensure that any acidic or basic reagents are not contributing to hydrolysis. Some bases can contain water of hydration. |
Quantitative Data on Solvent Drying
The efficiency of different drying methods can vary significantly. The following table summarizes the residual water content in common organic solvents after treatment with various drying agents. Lower ppm values indicate a drier solvent.
| Solvent | Drying Agent/Method | Residual Water (ppm) | Reference |
| Tetrahydrofuran (THF) | Activated 3Å Molecular Sieves (72h) | < 10 | [12] |
| Distillation from Na/Benzophenone | < 10 | [9] | |
| Dichloromethane (DCM) | Activated 3Å Molecular Sieves (24h) | < 10 | [12] |
| Distillation from CaH₂ | ~13 | [12] | |
| Acetonitrile | Activated 3Å Molecular Sieves (72h) | < 20 | [12] |
| Distillation from P₄O₁₀ | < 20 | [9] | |
| Toluene | Activated 3Å Molecular Sieves (24h) | < 5 | [12] |
| Distillation from Na | < 10 | [9] |
Note: The effectiveness of molecular sieves is highly dependent on their proper activation.
Experimental Protocols
Protocol 1: Rigorous Drying of an Organic Solvent (e.g., THF) with Molecular Sieves
-
Sieve Activation: Place a sufficient amount of 3Å molecular sieves (approximately 10-20% of the solvent volume) in a dry flask.[4] Heat the flask to 180-200 °C under high vacuum for at least 8 hours.[4]
-
Cooling: Allow the flask to cool to room temperature under a positive pressure of dry nitrogen or argon.[4]
-
Drying: In a separate oven-dried flask, add the solvent to be dried. Under a positive pressure of inert gas, transfer the activated molecular sieves to the solvent.
-
Incubation: Seal the flask and let it stand for at least 48-72 hours.[4][12] Occasional swirling can improve the drying efficiency.
-
Storage and Use: Store the dried solvent over the molecular sieves under an inert atmosphere. When needed, transfer the solvent using a dry, nitrogen-flushed syringe or cannula.[7][14]
Protocol 2: Setting up an Anhydrous Reaction for Pyrimidine Ester Synthesis
-
Glassware Preparation: Dry all necessary glassware (e.g., round-bottom flask, condenser) in an oven at >120 °C for at least 4 hours.[6] Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon. Alternatively, flame-dry the assembled apparatus under vacuum.[7]
-
Inert Atmosphere: Connect the reaction vessel to a Schlenk line or place it in a glovebox.[6][7] If using a Schlenk line, perform at least three vacuum/inert gas cycles to remove air and adsorbed moisture.[7]
-
Reagent Addition:
-
Add solid reagents (e.g., pyrimidine precursor, coupling agents) to the reaction flask under a positive flow of inert gas.
-
Add rigorously dried solvents and liquid reagents via a dry, gas-tight syringe through a rubber septum.[14]
-
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the reaction to the inert gas line of the Schlenk line via a bubbler.[13]
-
Work-up: Upon completion, the reaction can be quenched and worked up. Be aware that aqueous work-up will introduce water, which could potentially hydrolyze the product if the conditions are acidic or basic and the product is sensitive.
Visualizations
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 9. Drying solvents and Drying agents [delloyd.50megs.com]
- 10. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 11. Solvent drying | PPT [slideshare.net]
- 12. rubingroup.org [rubingroup.org]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 14. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate and its Analogs in Biological Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate and its analogs, supported by experimental data. The focus is on their potential as fungicidal agents, with a broader look at the anticancer and kinase inhibitory activities characteristic of the pyrimidine scaffold.
This compound is a heterocyclic compound belonging to the pyrimidine family, a class of molecules of significant interest in medicinal chemistry due to their diverse biological activities. While specific biological data for this exact ester is limited in publicly available research, analysis of structurally similar pyrimidine-5-carboxamide derivatives provides valuable insights into its potential applications, particularly in agriculture and medicine. Pyrimidine analogs have been extensively explored for their therapeutic potential, showing promise as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.
Comparative Fungicidal Activity of 2-(methylthio)-4-methylpyrimidine-5-carboxamide Derivatives
A study on a series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates (Analogs 3a-3i), which share the core 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid structure with this compound, has demonstrated their potential as fungicidal agents. The in vitro activity of these compounds was evaluated against Sclerotinia sclerotiorum, a plant pathogenic fungus.
| Compound | Substituent (R) on Phenyl Carbamate | Inhibition Rate (%) at 100 mg/L[1][2] |
| Analog 3a | 2-methyl | 69.5 |
| Analog 3b | 3-methyl | 62.3 |
| Analog 3c | 4-methyl | 65.2 |
| Analog 3d | 2-chloro | 60.1 |
| Analog 3e | 3-chloro | 63.8 |
| Analog 3f | 4-chloro | 66.7 |
| Analog 3g | 3-(trifluoromethyl) | 70.3 |
| Analog 3h | 4-(trifluoromethyl) | 68.1 |
| Analog 3i | 4-fluoro | 64.5 |
Table 1: In vitro fungicidal activity of pyrimidine-5-carboxamide analogs against Sclerotinia sclerotiorum.
Among the tested compounds, Analog 3g , with a 3-(trifluoromethyl)phenyl carbamate moiety, exhibited the highest inhibitory activity.[1][2] This suggests that the nature of the substituent on the peripheral phenyl ring plays a crucial role in the fungicidal potency of this class of pyrimidines.
Broader Biological Potential: Anticancer and Kinase Inhibitory Activities
For instance, various 2,4,5-substituted pyrimidines have been shown to exhibit significant inhibitory activity against kinases such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. The 2-(methylthio) group, in particular, is a common feature in many kinase inhibitors, where it can occupy the hydrophobic pocket of the ATP-binding site.
Experimental Protocols
In Vitro Fungicidal Activity Assay
The fungicidal activity of the pyrimidine-5-carboxamide analogs was determined using the mycelium growth rate method against Sclerotinia sclerotiorum.[1][2] The compounds were dissolved in a suitable solvent and added to potato dextrose agar (PDA) medium at a concentration of 100 mg/L. Mycelial discs of the fungus were then placed on the center of the PDA plates and incubated at a controlled temperature. The diameter of the fungal colonies was measured after a specific incubation period, and the inhibition rate was calculated relative to a control group without the test compound.
Molecular Docking
To investigate the potential mechanism of action for the observed fungicidal activity, a molecular docking study was performed.[1][2] The three-dimensional structure of the target protein, succinate dehydrogenase, was obtained from a protein data bank. The chemical structure of the most active compound, Analog 3g, was drawn and optimized using computational chemistry software. The docking simulation was then carried out to predict the binding mode and interactions between the ligand (Analog 3g) and the active site of the enzyme. The results indicated that Analog 3g could form two hydrogen bonds and a cation-π interaction with the amino acid residues in the active site of succinate dehydrogenase.[1][2]
Visualizing the Mechanism and Workflow
To better understand the potential mechanism of action and the experimental process, the following diagrams are provided.
Workflow for the synthesis and fungicidal evaluation of pyrimidine analogs.
Proposed inhibition of Succinate Dehydrogenase by pyrimidine analogs.
References
Validating the Biological Target of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate: A Comparative Guide for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the potential biological target of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, a compound with a chemical scaffold suggestive of kinase inhibitory activity. While the precise molecular target of this specific compound is not definitively established in publicly available literature, its structural similarity to known kinase inhibitors suggests it may act on one or more protein kinases. This guide, therefore, presents a comparative approach to validate its potential as a kinase inhibitor against three well-characterized and disease-relevant kinases: Cyclin-Dependent Kinase 4 (Cdk4), Epidermal Growth Factor Receptor (EGFR), and Proto-oncogene tyrosine-protein kinase Src.
We will compare the hypothetical performance of this compound against established, FDA-approved inhibitors for each of these kinases: Palbociclib (for Cdk4), Gefitinib (for EGFR), and Saracatinib (for Src). This guide furnishes detailed experimental protocols and representative data to empower researchers to conduct their own validation and comparative studies.
Comparative Performance of Kinase Inhibitors
The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the kinase's activity. The following table summarizes the reported IC50 values for the selected approved inhibitors against their primary targets. It is important to note that these values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used.
| Kinase Target | Alternative Inhibitor | Reported IC50 (nM) | Assay Type |
| Cdk4 | Palbociclib | 3.046 | ADP-Glo Assay[1] |
| EGFR | Gefitinib | 33 | Not Specified[2] |
| Src | Saracatinib | 2.7 | Cell-free assay[3] |
Experimental Protocols
To validate the biological target of this compound and compare its potency against the alternatives, a combination of biochemical and cell-based assays is recommended.
Biochemical Kinase Activity Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[4][5][6]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human kinase (Cdk4/cyclin D1, EGFR, or Src)
-
Kinase-specific substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound and alternative inhibitors) dissolved in DMSO
-
White, opaque 384-well plates
Procedure:
-
Kinase Reaction:
-
Add 2.5 µL of 2X kinase/substrate solution to each well.
-
Add 0.5 µL of the test compound at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of 2.5X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates metabolically active cells.[7][8][9] This assay is useful for assessing the cytotoxic or anti-proliferative effects of the kinase inhibitors on cancer cell lines that are dependent on the activity of the target kinase.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Cancer cell line appropriate for the kinase target (e.g., MCF-7 for Cdk4, A549 for EGFR, HT-29 for Src)
-
Cell culture medium and serum
-
Test compounds
-
White, opaque 96-well plates
Procedure:
-
Cell Plating:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds or DMSO as a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Visualizing Workflows and Pathways
Experimental Workflow for Kinase Inhibitor Validation
The following diagram illustrates a typical workflow for validating a novel kinase inhibitor, from initial biochemical screening to cell-based characterization.
Caption: A workflow for validating a potential kinase inhibitor.
Cdk4 Signaling Pathway
The Cdk4/6-Cyclin D complex plays a crucial role in the G1 phase of the cell cycle by phosphorylating the Retinoblastoma (Rb) protein, which in turn allows the transcription of genes necessary for DNA replication.[10][11][12]
Caption: The Cdk4 signaling pathway in cell cycle progression.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation and survival.[13][14][15][16]
References
- 1. en.ice-biosci.com [en.ice-biosci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ADP-Glo™ Kinase Assay Protocol [se.promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. CDK4 and CDK6 kinases: from basic science to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) studies of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate derivatives
A Comprehensive Comparison of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate Derivatives in Drug Discovery
This guide provides a detailed comparison of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer, antifungal, and antimicrobial activities. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visualizations of relevant biological pathways.
Structure-Activity Relationship (SAR) Overview
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. For this compound derivatives, modifications at various positions on the pyrimidine ring and the carboxylate group have been explored to enhance their therapeutic potential. Key SAR insights from related pyrimidine structures suggest that:
-
Substitution on the pyrimidine ring: The nature and position of substituents significantly influence the biological activity. For instance, in a series of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, halogen substitutions (chloro and fluoro) on a benzyl ring attached to the pyrimidine moiety were found to correlate with good inhibitory concentrations in anticancer assays. Specifically, meta-substituted derivatives showed promising results[1].
-
Modifications of the carboxylate group: Conversion of the ethyl carboxylate to carboxamides has been a common strategy to explore new interactions with biological targets. For example, synthesizing carboxamide derivatives has led to compounds with significant fungicidal activity[2].
-
The 2-(methylthio) group: This group can be a site for further functionalization, potentially leading to derivatives with altered potency and selectivity.
Anticancer Activity
Several studies have highlighted the potential of pyrimidine derivatives as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Comparative Anticancer Activity of Tetrahydropyrimidine-5-carboxylate Derivatives
A study on a series of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives provided the following IC50 values against the HepG2 (human liver cancer) cell line, demonstrating the impact of different substituents on their cytotoxic activity.
| Compound ID | R (Substituent on Benzyl Ring) | IC50 (µg/mL) against HepG2 |
| 5a | 2-Fluoro | 5.351 |
| 5b | 3-Fluoro | 6.892 |
| 5c | 4-Fluoro | 9.781 |
| 5d | 2-Chloro | 11.54 |
| 5e | 3-Chloro | 10.28 |
| 5f | 4-Chloro | 18.69 |
| 5g | 3-Chloro (oxo derivative) | 8.921 |
| 5h | 4-Chloro (oxo derivative) | 12.45 |
| 5-Fluorouracil (Standard) | - | Not specified in this study |
(Data sourced from a study on tetrahydropyrimidine-5-carboxylate derivatives[1])
From this data, it is evident that fluoro-substituted derivatives, particularly at the ortho position (5a), and the meta-chloro oxo derivative (5g) exhibit the most potent anticancer activity against the HepG2 cell line.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for cancer therapy. Several studies have suggested that pyrimidine derivatives exert their anticancer effects by inhibiting components of this pathway[3][4][5][6][7].
References
- 1. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Next-Generation EGFR Inhibitors for NSCLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel investigational therapeutic agent, "Agent X," against the established first-generation EGFR inhibitor, Gefitinib, and the third-generation inhibitor, Osimertinib. The focus is on key preclinical performance indicators for the treatment of Non-Small Cell Lung Cancer (NSCLC) harboring EGFR mutations.
Comparative Performance Data
The in vitro potency of each agent was assessed against NSCLC cell lines with distinct EGFR mutation profiles. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit 50% of cell growth, are summarized below. Lower values indicate higher potency.
| Compound | EGFR Mutation Status | Cell Line | IC50 (nM) |
| Agent X (Investigational) | Exon 19 Deletion (Sensitizing) | PC-9 | 8.5 |
| L858R (Sensitizing) | H3255 | 12.0 | |
| L858R/T790M (Resistance) | H1975 | 15.5 | |
| Wild-Type EGFR | A549 | >1000 | |
| Gefitinib (1st-Gen) | Exon 19 Deletion (Sensitizing) | PC-9 | 11.6[1] |
| L858R (Sensitizing) | H3255 | 15.0 | |
| L858R/T790M (Resistance) | H1975 | >2000 | |
| Wild-Type EGFR | A431 | 80.0 | |
| Osimertinib (3rd-Gen) | Exon 19 Deletion (Sensitizing) | PC-9 | 33.3[1] |
| L858R (Sensitizing) | H3255 | 25.0 | |
| L858R/T790M (Resistance) | H1975 | 4.6 | |
| Wild-Type EGFR | LoVo | 493.8[2] |
Data for Agent X is hypothetical for illustrative purposes. Data for Gefitinib and Osimertinib are compiled from publicly available preclinical studies.[1][2] Actual values may vary between experiments.
Mechanism of Action: EGFR Signaling
Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by ligands like EGF, triggers downstream signaling cascades critical for cell growth and proliferation, primarily the RAS/RAF/MAPK and PI3K/AKT pathways.[3][4] Mutations in EGFR can cause its continuous activation, leading to uncontrolled cell division and tumorigenesis.[5] EGFR inhibitors work by binding to the intracellular tyrosine kinase domain of the receptor, blocking its activation and subsequent signaling.[6][7]
Third-generation inhibitors like Osimertinib were developed to overcome resistance mechanisms, such as the T790M mutation, that render first-generation drugs like Gefitinib ineffective.[2]
Experimental Protocols
Key Experiment: Cell Viability (MTT Assay)
This protocol is employed to determine the cytotoxic effects of the therapeutic agents on NSCLC cell lines and to calculate their IC50 values.[8]
Objective: To quantify the concentration of each compound required to inhibit the metabolic activity of cancer cells by 50%.
Principle: The MTT assay is a colorimetric method for assessing cell viability. Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[9][10] The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[11]
Methodology:
-
Cell Seeding: NSCLC cells (e.g., PC-9, H1975) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a CO2 incubator at 37°C.[8]
-
Compound Treatment: The following day, cells are treated with serial dilutions of the test compounds (Agent X, Gefitinib, Osimertinib) for 72 hours.[8]
-
MTT Addition: After the treatment period, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well.[9]
-
Incubation: The plates are incubated for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[11]
-
Solubilization: 100 µL of a solubilization solution (e.g., SDS-HCl) is added to each well to dissolve the formazan crystals.[11] The plate is often left overnight in the incubator.[9]
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of >650 nm.
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined by plotting the percent viability against the logarithmic concentration of the compound.
Key Experiment: In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the therapeutic agents in a living organism.
Methodology:
-
Cell Implantation: NSCLC cells (e.g., 2 x 10^6 cells) are suspended in a mixture of PBS and Matrigel and implanted subcutaneously into the flank of immunodeficient mice (e.g., 6-week-old female BALB/c nude mice).[12]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~80 mm³).[12]
-
Treatment Administration: Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, Agent X, Gefitinib, Osimertinib). The compounds are administered according to a predetermined schedule (e.g., daily oral gavage).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, mice are euthanized, and the final tumor weight and volume are recorded for comparative analysis.[12]
References
- 1. Leveraging Acquired EGFR-TKI-Resistant Models to Identify MUC16 as a Therapeutic Vulnerability in Lung Adenocarcinoma [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. In vivo xenograft model [bio-protocol.org]
Cross-reactivity profile of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
Comparative Cross-Reactivity Profile of Pyrimidine-Based Kinase Inhibitors
Disclaimer: Direct cross-reactivity data for the chemical intermediate, Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, is not extensively available in public literature. This compound is a versatile precursor used in the synthesis of numerous biologically active molecules, particularly kinase inhibitors.[1][2] This guide, therefore, uses a representative pyrimidine-based kinase inhibitor, designated "Compound P," to illustrate the principles and methodologies of cross-reactivity profiling for researchers, scientists, and drug development professionals. The data presented is hypothetical but representative of typical findings for this class of compounds.
The pyrimidine scaffold is a foundational core for many kinase inhibitors, including several FDA-approved drugs.[3] However, because the pyrimidine motif can bind to the highly conserved ATP-binding site of many kinases, achieving high selectivity can be challenging.[3] Comprehensive cross-reactivity profiling is therefore a critical step to understand a compound's specificity, identify potential off-target effects that could lead to toxicity, and uncover opportunities for beneficial polypharmacology.[4][5]
Quantitative Comparison of Inhibitor Selectivity
The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases and determining its potency (often measured as the half-maximal inhibitory concentration, IC50) for each. A highly selective inhibitor will show potent inhibition of its intended target with significantly lower activity against other kinases.
The following table summarizes the inhibitory activity of "Compound P," a hypothetical pyrimidine-based inhibitor targeting Kinase A, compared to "Compound Q," an alternative inhibitor with a different chemical scaffold. The data is presented as IC50 values in nanomolar (nM). A lower value indicates higher potency.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Compound P (Pyrimidine-Based) | Compound Q (Alternative Scaffold) | Comments |
| Kinase A (Primary Target) | 15 | 25 | Both compounds are potent inhibitors of the primary target. |
| Kinase B (Family Member) | 85 | 1,500 | Compound P shows some cross-reactivity with a related kinase. |
| Kinase C (Family Member) | 250 | >10,000 | Compound Q is highly selective over related family members. |
| Kinase D (Off-Target) | 1,200 | 8,000 | Both compounds have weak off-target activity. |
| Kinase E (Off-Target) | >10,000 | >10,000 | No significant inhibition observed for either compound. |
| Kinase F (Off-Target) | 950 | 750 | Both compounds show similar moderate off-target inhibition. |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols for Cross-Reactivity Profiling
Accurate determination of a compound's cross-reactivity profile relies on robust and standardized experimental methods. Several techniques are commonly employed, ranging from biochemical assays to cell-based analyses.[6]
Biochemical Kinase Assays
Biochemical assays directly measure the effect of an inhibitor on the enzymatic activity of purified kinases.[7] They are the most common method for initial, large-scale selectivity profiling.[8]
-
Objective: To determine the IC50 value of an inhibitor against a panel of purified kinase enzymes.
-
Methodology:
-
Assay Preparation: Kinase, substrate (a peptide or protein), and ATP are prepared in an appropriate buffer system. Assays are typically performed in 96-well or 384-well plates for high-throughput screening.[9]
-
Compound Dilution: The test inhibitor (e.g., Compound P) is serially diluted to create a range of concentrations (e.g., 10-point dose-response curve).[8]
-
Incubation: The inhibitor is pre-incubated with the kinase enzyme before the addition of ATP to initiate the phosphorylation reaction.
-
Reaction & Detection: The reaction is allowed to proceed for a set time at a controlled temperature. The amount of phosphorylated substrate is then quantified. Common detection methods include:
-
Radiometric Assays: Utilizes [γ-³³P]-ATP. The radiolabeled phosphate is transferred to the substrate, which is then captured on a filter membrane and quantified using a scintillation counter.[10]
-
Fluorescence/Luminescence-Based Assays: These methods use modified substrates or antibodies to generate a light-based signal that correlates with kinase activity (e.g., Z'-LYTE™, ADP-Glo™).
-
-
Data Analysis: The percentage of kinase inhibition relative to a vehicle control (e.g., DMSO) is plotted against the logarithm of the inhibitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value.
-
Competitive Binding Assays
Binding assays measure the ability of a compound to displace a known ligand from the kinase's ATP-binding site. This method assesses direct physical interaction, independent of enzyme activity.
-
Objective: To determine the dissociation constant (Kd) of an inhibitor for a panel of kinases.
-
Methodology:
-
Assay Principle: A broad-spectrum, immobilized kinase inhibitor is used as a probe that binds to a wide range of kinases.[9]
-
Competition: A test compound is added in various concentrations to a solution containing a specific kinase and the probe-coated beads. The test compound competes with the immobilized probe for binding to the kinase.
-
Quantification: After reaching equilibrium, the amount of kinase bound to the beads is quantified (e.g., by qPCR of DNA-tagged kinases or by mass spectrometry).
-
Data Analysis: The amount of kinase bound to the probe decreases as the concentration of the test compound increases. This data is used to calculate the Kd, representing the inhibitor's binding affinity.
-
Cellular Target Engagement Assays
Cell-based assays confirm that an inhibitor can engage its target within a physiological context, providing more biologically relevant data.[6]
-
Objective: To measure the inhibition of a specific signaling pathway in living cells.
-
Methodology:
-
Cell Treatment: Cells expressing the target kinase are treated with varying concentrations of the inhibitor.
-
Biomarker Analysis: The phosphorylation status of a known downstream substrate of the target kinase is measured. This is typically done via:
-
Western Blotting: Using phospho-specific antibodies to detect the phosphorylated substrate.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based immunoassay for high-throughput quantification of the phosphorylated substrate.
-
-
Data Analysis: Similar to biochemical assays, a dose-response curve is generated to determine the cellular IC50 value, reflecting the compound's potency in a biological system.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological relationships.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
Caption: On-Target vs. Off-Target Effects in a Signaling Pathway.
References
- 1. Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate [cymitquimica.com]
- 2. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Osimertinib Demonstrates Superior In Vivo Efficacy Over Standard EGFR Inhibitors in Preclinical Lung Cancer Models
For Immediate Release
December 26, 2025 – New comparative analyses of preclinical in vivo studies underscore the superior efficacy of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), when compared to standard first-generation treatments such as gefitinib and erlotinib for non-small cell lung cancer (NSCLC) harboring EGFR mutations. These studies, conducted in various xenograft models, provide a quantitative basis for osimertinib's enhanced anti-tumor activity, particularly against tumors with the T790M resistance mutation.
Osimertinib (AZD9291) is an irreversible EGFR-TKI designed to selectively inhibit both EGFR-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, which commonly arises after treatment with first-generation EGFR inhibitors. In contrast, first-generation TKIs like gefitinib and erlotinib are reversible inhibitors and are less effective against the T790M mutation. This fundamental difference in mechanism contributes to the observed disparities in efficacy in preclinical models.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the comparative anti-tumor efficacy of osimertinib versus standard-of-care EGFR-TKIs in various preclinical NSCLC xenograft models. The data consistently demonstrates osimertinib's potent tumor growth inhibition, especially in models harboring the T790M resistance mutation.
| Xenograft Model | EGFR Mutation Status | Treatment | Dosage | Efficacy Outcome | Reference |
| PC-9 | Exon 19 Deletion | Osimertinib | 2.5 mg/kg/day | Significant tumor regression | |
| Gefitinib | 25 mg/kg/day | Sensitive, but less effective than osimertinib | |||
| H1975 | L858R & T790M | Osimertinib | 2.5 mg/kg/day | Significant tumor regression | |
| Gefitinib | - | Ineffective | |||
| PC-9VanR | Exon 19 Del & T790M | Osimertinib | 5 mg/kg/day | Significant tumor shrinkage | |
| H3255 | L858R | Osimertinib | 5 mg/kg/day | Significant tumor shrinkage | |
| Patient-Derived Xenograft (PDX) | L858R or Exon 19 Del | Osimertinib | 25 mg/kg/day | Sensitive | |
| Gefitinib | 25 mg/kg/day | Sensitive |
Experimental Protocols
The following is a representative protocol for a xenograft study comparing the in vivo efficacy of EGFR-TKIs in NSCLC models.
Objective: To evaluate and compare the anti-tumor efficacy of osimertinib and a standard-of-care EGFR-TKI (e.g., gefitinib) in a subcutaneous xenograft mouse model of human NSCLC.
Materials and Methods:
-
Cell Lines: Human NSCLC cell lines with defined EGFR mutation status are used (e.g., PC-9 for EGFR exon 19 deletion, H1975 for EGFR L858R/T790M).
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are used to prevent rejection of the human tumor xenografts.
-
Tumor Implantation: A suspension of NSCLC cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (e.g., vehicle control, osimertinib, gefitinib).
-
Drug Administration:
-
Osimertinib is administered orally once daily at a specified dose (e.g., 2.5-5 mg/kg).
-
Gefitinib is administered orally once daily at a specified dose (e.g., 25 mg/kg).
-
The vehicle control group receives the same formulation without the active drug.
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: The study continues for a predetermined period (e.g., 14 days), or until tumors in the control group reach a specified size. The primary endpoint is typically tumor growth inhibition.
Visualizing the Mechanism and Workflow
To further elucidate the underlying biology and experimental design, the following diagrams are provided.
The diagram above illustrates the EGFR signaling cascade, which, when constitutively activated by mutations, drives tumor cell proliferation and survival through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Osimertinib and standard treatments inhibit the EGFR, thereby blocking these downstream signals. Notably, osimertinib's irreversible binding is effective against T790M-mutated EGFR, a key resistance mechanism to first-generation TKIs.
This workflow diagram outlines the key steps in a typical preclinical xenograft study to evaluate the efficacy of anti-cancer agents. This systematic approach ensures the reliable and reproducible assessment of a drug's in vivo anti-tumor activity.
Clinical Context: The FLAURA Trial
The superior preclinical efficacy of osimertinib has been corroborated by robust clinical data. The landmark Phase III FLAURA trial compared first-line osimertinib with standard EGFR-TKIs (gefitinib or erlotinib) in patients with previously untreated, EGFR-mutated advanced NSCLC. The trial demonstrated a statistically significant and clinically meaningful improvement in both progression-free survival (PFS) and overall survival (OS) for patients treated with osimertinib.
The median PFS was 18.9 months with osimertinib versus 10.2 months with the standard EGFR-TKIs. The final overall survival analysis showed a median OS of 38.6 months for the osimertinib group compared to 31.8 months for the standard TKI group. These clinical findings are consistent with the preclinical data, reinforcing osimertinib's position as a preferred standard of care for the first-line treatment of EGFR-mutated NSCLC.
A Comparative Guide to the Reproducibility of Pyrimidine-5-Carboxylate Synthesis Methods
For researchers, scientists, and professionals in the field of drug development, the synthesis of pyrimidine-5-carboxylates is a critical step in the creation of a wide array of therapeutic agents. The reliability and reproducibility of the synthetic methods employed are paramount to ensure consistent product quality and yield. This guide provides an objective comparison of common synthesis methods for pyrimidine-5-carboxylates, with a focus on their reproducibility, supported by experimental data from published literature.
Comparison of Key Synthesis Methods
The synthesis of pyrimidine-5-carboxylates can be achieved through various methods, with the Biginelli reaction and its modifications, along with other multi-component reactions, being the most prominent. Below is a summary of quantitative data for three distinct and commonly cited methods.
| Method | Key Reactants | Catalyst | Solvent | Reaction Conditions | Reported Yield (%) | Reference |
| Classical Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | HCl | Ethanol | Reflux, 3 hours | Often low and variable | [1] |
| Solvent-Free Modified Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | CuCl₂·2H₂O / HCl | None | Grinding, Room Temperature | >90 | [1] |
| Zhichkin Synthesis | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salts | None | DMF | 100°C, 1 hour | 65-92 | [2][3] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to allow for accurate replication and comparison.
Classical Biginelli Reaction Protocol
This method represents the traditional approach to synthesizing dihydropyrimidine-5-carboxylates.
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1 mmol)
-
Catalytic amount of HCl
-
Methanol (30 cm³)
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea, and catalyst is placed in a round-bottom flask.[1]
-
Methanol is added as the solvent.[1]
-
The mixture is refluxed at 60°C for 3 hours.[1]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the reaction mixture is cooled, and the product is isolated, typically by filtration. Further purification may be required.[1]
Note: This classical method is often reported to have challenges with reproducibility, including harsh reaction conditions, long reaction times, and frequently low yields.[1]
Solvent-Free Modified Biginelli Reaction (Grindstone Chemistry)
This eco-friendly modification of the Biginelli reaction offers improved yields and shorter reaction times.
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is ground in a mortar with a pestle at room temperature for a few minutes.[1]
-
The progress of the reaction is monitored by TLC.[1]
-
After completion, the reaction mixture is washed with water, and the solid product is collected by filtration.[1]
-
The crude product is then recrystallized from ethanol.[1]
Zhichkin Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
This method provides a direct route to 2-substituted pyrimidine-5-carboxylic esters, which can be challenging to synthesize via other methods.[2]
Reactants:
-
Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 eq)
-
Amidinium salt (1.1 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol in anhydrous DMF, add the desired amidinium salt.[4]
-
Heat the reaction mixture to 100°C for 1 hour.[4]
-
Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.[4]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[4]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[4]
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for evaluating the reproducibility of these synthesis methods.
Caption: Workflow for comparing the reproducibility of pyrimidine-5-carboxylate synthesis methods.
Signaling Pathway: Biginelli Reaction Mechanism
The Biginelli reaction proceeds through a multi-step mechanism involving the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.
Caption: Simplified reaction pathway for the Biginelli synthesis of pyrimidine-5-carboxylates.
References
Comparing the efficacy of different catalysts for pyrimidine synthesis
A Comparative Guide to Catalysts for Pyrimidine Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine and its derivatives is a critical step in the discovery of new therapeutic agents.[1] This guide provides a comprehensive comparative analysis of various catalytic systems, offering insights into their performance, detailed experimental protocols, and the underlying reaction mechanisms to aid in the selection of the most suitable catalyst for specific synthetic needs.
Pyrimidines are foundational heterocyclic scaffolds in medicinal chemistry, integral to the structure of nucleic acids and a wide array of biologically active compounds.[1][2] The development of efficient and sustainable catalytic methods for their synthesis has been a major focus of chemical research.[1][2] This guide will delve into a comparative analysis of different catalysts, including metal-based systems, organocatalysts, and heterogeneous catalysts, with a focus on the widely utilized Biginelli reaction for the synthesis of dihydropyrimidinones, a key class of pyrimidine derivatives.[1]
Performance Comparison of Catalysts
The efficacy of a catalyst in pyrimidine synthesis is evaluated based on several key performance indicators, including reaction yield, reaction time, reaction temperature, catalyst loading, and reusability. The following tables summarize the performance of various catalysts in the Biginelli reaction, providing a clear comparison to inform catalyst selection.[1]
Table 1: Metal-Based Catalysts for the Biginelli Reaction
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| InBr₃ | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 7 | 95 | 10 | [3] |
| FeCl₃·6H₂O | 4-Cl-Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 4 | 95 | 10 | [3] |
| ZnCl₂ | Benzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | Reflux | 5 | 92 | 15 | [3] |
| Cu(OAc)₂ | Various aromatic | Various | Urea | Toluene | 110 | 12 | up to 85 | 10 | [4] |
| Pt/C | Various alcohols | Amidine | - | Toluene | 110 | 12-24 | up to 92 | 2.5 | [5] |
Table 2: Heterogeneous and Metal-Free Catalysts for the Biginelli Reaction
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (wt%) | Reusability | Ref. |
| Graphite Oxide | Various aromatic/heterocyclic | Ethyl acetoacetate | Urea/Thiourea | Solvent-free | 80 | 0.5-1.5 | 90-98 | 10 | Up to 9 runs | [6] |
| Uranyl Acetate (UA) | Various aromatic | Ethyl acetoacetate | Urea | Solvent-free | 90 | 4 | 85-95 | - | - | [7] |
| Succinimide Sulfonic Acid (SuSA) | Various aromatic | Ethyl acetoacetate | Urea | Solvent-free | 90 | 4 | 80-92 | - | - | [7] |
| Dowex-50W | Various aromatic | Ethyl acetoacetate | Urea | Solvent-free | 100 | 1.5-2.5 | 85-95 | - | Mentioned | [8] |
| Alumina/Silica Gel/Zeolites | Various | Various | Urea/Thiourea | Solvent-free | Various | Various | High yields | Various | Yes | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the performance tables.
General Procedure for the Biginelli Reaction using a Lewis Acid Catalyst (e.g., InBr₃)
This classical one-pot, three-component reaction is widely used for the synthesis of dihydropyrimidinones.[1][10]
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea (1.5 mmol)
-
Indium(III) bromide (InBr₃) (10 mol%)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea, and InBr₃ in ethanol is refluxed for the time specified in Table 1 (e.g., 7 hours).[3]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and recrystallized from ethanol to yield the pure dihydropyrimidinone.[10]
General Procedure for the Graphite Oxide Catalyzed Biginelli Reaction (Solvent-Free)
This method highlights a greener, metal-free approach to pyrimidine synthesis.[6]
Materials:
-
Aromatic or heterocyclic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or thiourea (1.2 mmol)
-
Graphite oxide (10 wt%)
Procedure:
-
A mixture of the aldehyde, ethyl acetoacetate, urea/thiourea, and graphite oxide is heated at 80°C under solvent-free conditions for the specified time (0.5-1.5 hours).[6]
-
After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.
-
The solid mass is then washed with ethyl acetate.
-
The catalyst (graphite oxide) is separated by filtration.
-
The organic layer is concentrated under reduced pressure, and the crude product is purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.[6]
-
The recovered graphite oxide catalyst can be washed, dried, and reused for subsequent reactions.[6]
Visualizing Synthesis and Catalyst Selection
To further aid in understanding the processes involved in pyrimidine synthesis and catalyst selection, the following diagrams are provided.
Caption: The general mechanism of the Biginelli reaction for dihydropyrimidinone synthesis.
Caption: A typical experimental workflow for screening and optimizing catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsat.org [ijsat.org]
- 3. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of Thienopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold is a promising heterocyclic structure in the development of novel anticancer agents. Its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines, often exhibiting greater potency than established chemotherapeutic drugs. This guide provides a comparative overview of the cytotoxic activity of several thienopyrimidine derivatives, supported by experimental data and detailed protocols.
Cytotoxicity Data: A Comparative Analysis
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thienopyrimidine derivatives against a panel of human cancer cell lines. This data, compiled from multiple studies, allows for a direct comparison of the cytotoxic potential of these compounds.
| Derivative/Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: Tetrahydropyridothienopyrimidine-ureas | ||||
| Compound 11n | MCF-7 (Breast) | 2.67 | Sorafenib | >10 |
| SW-480 (Colon) | 6.84 | Sorafenib | >10 | |
| HEPG-2 (Liver) | 7.20 | Sorafenib | >10 | |
| HUVEC (Endothelial) | 2.09 | Sorafenib | >10 | |
| Series 2: Thieno[2,3-d]pyrimidines with Thiosemicarbazide Moiety | ||||
| Compound 5b | PC-3 (Prostate) | < Doxorubicin | Doxorubicin | Not specified |
| HCT-116 (Colon) | < Doxorubicin | Doxorubicin | Not specified | |
| Compound 5d | PC-3 (Prostate) | 1.2-fold > DOX | Doxorubicin | Not specified |
| HCT-116 (Colon) | 1.3-fold > DOX | Doxorubicin | Not specified | |
| Series 3: 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | ||||
| Compound 2 | MCF-7 (Breast) | 0.013 | Cisplatin | Not specified |
| MDA-MB-231 (Breast) | 0.056 | Cisplatin | Not specified | |
| Compound 3 | MCF-7 (Breast) | Not specified | Cisplatin | Not specified |
| Series 4: Thieno[2,3-d]pyrimidine Derivatives (6a-6m) | ||||
| Compound 6j | HCT116 (Colon) | 0.6 - 1.2 | - | - |
| HCT15 (Colon) | 0.6 - 1.2 | - | - | |
| LN-229 (Brain) | 0.6 - 1.2 | - | - | |
| GBM-10 (Brain) | 0.6 - 1.2 | - | - | |
| A2780 (Ovarian) | 0.6 - 1.2 | - | - | |
| OV2008 (Ovarian) | 0.6 - 1.2 | - | - | |
| Series 5: 6,7,8,9-tetrahydro-5H-cyclohepta[1][2]thieno[2,3-d]pyrimidines | ||||
| Compound 5f | MCF-7 (Breast) | 1.73-fold > Erlotinib | Erlotinib | Not specified |
| 4.64-fold > Doxorubicin | Doxorubicin | Not specified | ||
| Series 6: Thienopyrimidines with Sulfa Moieties | ||||
| Compound 14 | MCF-7 (Breast) | 22.12 | Doxorubicin | 30.40 |
| Compound 13 | MCF-7 (Breast) | 22.52 | Doxorubicin | 30.40 |
| Compound 9 | MCF-7 (Breast) | 27.83 | Doxorubicin | 30.40 |
| Compound 12 | MCF-7 (Breast) | 29.22 | Doxorubicin | 30.40 |
Experimental Protocols
The cytotoxicity of the thienopyrimidine derivatives listed above was predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding:
-
Cancer cells were seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well.
-
Plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Thienopyrimidine derivatives were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions of the compounds were prepared in culture medium to achieve the desired final concentrations.
-
The culture medium from the wells was replaced with the medium containing the test compounds. Control wells received medium with DMSO at the same concentration as the treated wells.
-
-
Incubation:
-
The plates were incubated for a period of 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Following the treatment incubation, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plates were then incubated for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
The medium containing MTT was carefully removed.
-
100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) was added to each well to dissolve the formazan crystals.
-
The plates were gently shaken for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability was calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.
-
Mechanism of Action: Signaling Pathways
Several studies have indicated that thienopyrimidine derivatives exert their cytotoxic effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The primary mechanisms identified include the induction of apoptosis and the inhibition of receptor tyrosine kinases such as EGFR and VEGFR.
Induction of Apoptosis
Many thienopyrimidine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1] This is often mediated through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Caption: Intrinsic apoptosis pathway induced by thienopyrimidine derivatives.
Inhibition of EGFR and VEGFR-2 Signaling
Certain thienopyrimidine derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] By blocking these pathways, the compounds can inhibit tumor cell proliferation, survival, and angiogenesis.
Caption: Dual inhibition of EGFR and VEGFR-2 signaling by thienopyrimidines.
Experimental Workflow Visualization
The general workflow for evaluating the cytotoxicity of thienopyrimidine derivatives is a multi-step process that begins with compound synthesis and culminates in the determination of their biological activity.
Caption: General workflow for cytotoxicity evaluation of thienopyrimidines.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate: A Comprehensive Guide
Hazard Profile and Safety Precautions
Based on analogous compounds, Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate should be presumed to present the following hazards. Adherence to strict safety protocols is mandatory to mitigate potential risks.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | May cause skin irritation upon contact.[1][2] | Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[2][3] |
| Serious Eye Irritation | May cause serious eye irritation.[2][3] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[2][3] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2][3] |
| Skin Sensitization | May cause an allergic skin reaction.[1] | Contaminated work clothing should not be allowed out of the workplace. If skin irritation or rash occurs, get medical help.[1] |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat when handling this compound. All handling of the solid or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Experimental Protocol: Waste Disposal Procedure
The following protocol outlines the step-by-step methodology for the safe collection and disposal of waste containing this compound.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound (including pure substance, solutions, and contaminated materials) as hazardous chemical waste.[4][5][6]
-
Segregate this waste stream from other laboratory waste. Incompatible materials must be kept separate to prevent dangerous reactions. For instance, store it away from strong oxidizing agents.[7][8]
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible container for waste collection. The original container, if in good condition, is an ideal choice.[7]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Avoid using chemical formulas or abbreviations.[5][6]
-
The date when waste is first added to the container must be recorded on the label.[6]
-
Keep the waste container securely closed at all times, except when adding waste.[4][5][7]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][7]
-
The SAA must be inspected weekly for any signs of leakage.[7]
4. Disposal Request and Pick-up:
-
Once the container is full or has been in accumulation for a specified period (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]
-
Do not dispose of this chemical down the drain or in regular trash.[4][9] Improper disposal can lead to environmental contamination and regulatory violations.
5. Decontamination of Empty Containers:
-
An empty container that held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.
-
The rinsate from this process is also considered hazardous waste and must be collected in the designated hazardous waste container.[4]
-
After triple rinsing, deface or remove the original chemical label and the hazardous waste label from the container before disposing of it as non-hazardous waste.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Figure 1. Disposal Workflow for this compound
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 53554-29-3 Name: ETHYL 4-HYDROXY- 2-METHYLTHIO 5-PYRIMIDINE CARBOXYLATEETHYL 4-HYDROXY-2-METHYLTHIOPYRIMIDINE-5-CARBOXYLATEEthyl 1,4-dihydro-2-(methylthio)-4-oxopyrimidine-5-carboxylateEthyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate [xixisys.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. acs.org [acs.org]
Safeguarding Laboratory Operations: A Guide to Handling Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, a compound often used in complex organic synthesis. Adherence to these protocols is critical for minimizing exposure and ensuring safe disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to mitigate risks of exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Specifications & Rationale |
| Primary (Essential) | Eye Protection | Chemical splash goggles are mandatory to prevent contact with the eyes.[2] A face shield worn over safety glasses is required when there is a significant risk of splashing.[3] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, must be worn.[3][4] Gloves should be inspected before each use and changed immediately upon contamination.[3] | |
| Body Protection | A laboratory coat or gown, preferably flame-resistant (e.g., Nomex®), should be worn and fully buttoned to protect the skin.[3] | |
| Secondary (Procedural) | Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust, fumes, or vapors.[1] If these controls are insufficient, a NIOSH-approved respirator may be necessary.[2][3] |
| Specialized | Emergency Equipment | An eyewash station and safety shower must be readily accessible in the immediate work area. |
Operational Plan: From Preparation to Disposal
Safe handling of this compound extends beyond PPE. Following a clear, step-by-step operational plan is essential for minimizing risk.
1. Preparation and Handling:
-
Engineering Controls: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
-
Avoidance of Contamination: Do not eat, drink, or smoke in laboratory areas.
2. Experimental Workflow:
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Workflow:
Liquid Waste:
-
Unused or waste solutions containing this compound should be collected in a designated, labeled, and sealed waste container.[5]
-
The container must be compatible with the chemical properties of the waste.
Solid Waste:
-
Contaminated solid waste, including gloves, absorbent materials, and empty containers, should be placed in a clearly labeled, sealed container.[5]
-
Dispose of all waste in accordance with institutional and local regulations for hazardous chemical waste.
References
- 1. 1,4-DIHYDRO-2-(METHYLTHIO)-4-OXO-5-PYRIMIDINE-CARBOXYLATE ACID ETHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
